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  • Product: Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
  • CAS: 418806-66-3

Core Science & Biosynthesis

Foundational

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate chemical structure and properties

An In-depth Technical Guide to Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of Methyl N-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, a sulfonamide-containing glycine derivative. While specific experimental data for this exact molecule is not extensively published, this document, designed for researchers and drug development professionals, leverages established chemical principles and data from structurally analogous compounds to provide a robust profile. We will cover its chemical identity, predicted physicochemical and spectroscopic properties, a detailed, logical synthetic pathway, and a discussion of its potential applications in medicinal chemistry based on its key structural motifs. This guide is structured to provide not just data, but also the scientific rationale behind the compound's characterization and synthesis, reflecting field-proven insights.

Section 1: Chemical Identity and Physicochemical Profile

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a specific organic compound featuring a central glycine methyl ester scaffold. The nitrogen atom of the glycine is disubstituted with a 4-chlorophenyl group and a phenylsulfonyl (benzenesulfonyl) group. These substitutions are critical as they define the molecule's chemical reactivity, steric profile, and potential biological activity.

The sulfonamide linkage (-SO₂-N-) is a well-established pharmacophore found in numerous therapeutic agents, while the N-aryl glycine structure is a common building block in the synthesis of more complex molecules.[1][2]

Compound Identification
IdentifierDataSource
IUPAC Name Methyl 2-((4-chlorophenyl)(phenylsulfonyl)amino)acetateN/A
CAS Number 418806-66-3[3]
Molecular Formula C₁₅H₁₄ClNO₄SInferred
Molecular Weight 339.80 g/mol Inferred
SMILES COC(=O)CN(C1=CC=C(Cl)C=C1)S(=O)(=O)C2=CC=CC=C2Inferred
Physicochemical Properties

Direct experimental data for this compound is scarce. The properties below are predicted based on its structure and data from similar N-sulfonylated amino acid derivatives.[4][5]

PropertyPredicted Value / ObservationRationale
Appearance White to off-white solidThe presence of multiple aromatic rings and a rigid sulfonamide group typically results in a crystalline solid at room temperature.[2]
Melting Point Not determined. Expected to be >100 °C.Similar sulfonamides are high-melting solids.
Boiling Point Not applicable (likely decomposes at high temperatures).N/A
Solubility Insoluble in water. Soluble in organic solvents like DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate.The molecule is largely nonpolar due to the aromatic rings, but the ester and sulfonyl groups provide some polarity, favoring solubility in a range of organic solvents.[5]
Stability Stable under standard laboratory conditions. May be sensitive to strong acids or bases which could hydrolyze the ester or sulfonamide bond.N/A

Section 2: Spectroscopic and Analytical Characterization

Structural elucidation relies on standard spectroscopic techniques. While a definitive spectrum requires experimental measurement, the expected data can be accurately predicted based on the functional groups present.[6]

Predicted NMR Data

NMR spectroscopy is essential for confirming the structure. The expected chemical shifts (in ppm) are based on a standard 400 MHz spectrometer using a solvent like CDCl₃ or DMSO-d₆, with TMS as an internal standard.[4]

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.20 - 7.80Multiplet (m)9HProtons on 4-chlorophenyl and phenylsulfonyl rings
Methylene Protons~4.50Singlet (s)2H-CH₂- (glycine backbone)
Methyl Protons~3.70Singlet (s)3H-OCH₃ (methyl ester)
¹³C NMR Predicted Shift (ppm)Assignment
Carbonyl Carbon~168C=O (ester)
Aromatic Carbons125 - 140Aromatic C-H and C-Cl/C-S
Methylene Carbon~55-CH₂- (glycine backbone)
Methyl Carbon~52-OCH₃ (methyl ester)
  • Expertise Note: The methylene (-CH₂) protons are expected to be a sharp singlet, indicating free rotation around the N-C bond. The chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group. The aromatic region will likely show complex overlapping multiplets due to the presence of two different substituted phenyl rings.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~1740C=O stretch (ester)
~1350 and ~1160Asymmetric and symmetric SO₂ stretch (sulfonamide)
~3100-3000Aromatic C-H stretch
~1600, ~1480C=C stretch (aromatic rings)
~750C-Cl stretch
Mass Spectrometry (MS)

For mass spectrometry using electrospray ionization (ESI-MS), the expected molecular ion peak would be [M+H]⁺ at m/z 340.8 or [M+Na]⁺ at m/z 362.8. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a characteristic [M+2] peak.

Section 3: Synthesis and Purification

A robust and logical synthesis for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate can be designed as a two-step process. This approach is based on well-established reactions in organic chemistry for the formation of N-aryl amino acids and their subsequent sulfonylation.[5]

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the N-S bond, revealing the key intermediate, Methyl N-(4-chlorophenyl)glycinate. This intermediate can be further disconnected at the N-C bond of the glycine backbone, leading back to commercially available starting materials: 4-chloroaniline and a methyl haloacetate.

G Target Methyl N-(4-chlorophenyl)-N- (phenylsulfonyl)glycinate Intermediate Methyl N-(4-chlorophenyl)glycinate Target->Intermediate N-S Disconnection (Sulfonylation) SM3 Benzenesulfonyl Chloride Target->SM3 SM1 4-Chloroaniline Intermediate->SM1 N-C Disconnection (N-Arylation) SM2 Methyl Chloroacetate Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol

Step 1: Synthesis of Methyl N-(4-chlorophenyl)glycinate

This step involves the N-arylation of a glycine ester equivalent via nucleophilic substitution.

  • Materials: 4-chloroaniline, Methyl chloroacetate, Sodium carbonate (Na₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • To a round-bottom flask, add 4-chloroaniline (1.0 eq), sodium carbonate (2.0 eq), and acetonitrile to form a slurry.

    • Heat the mixture to 60 °C with vigorous stirring.

    • Add methyl chloroacetate (1.1 eq) dropwise over 30 minutes.

    • Increase the temperature to reflux (~82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure Methyl N-(4-chlorophenyl)glycinate.

Step 2: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

This final step is a sulfonylation reaction performed under Schotten-Baumann-like conditions.

  • Materials: Methyl N-(4-chlorophenyl)glycinate (from Step 1), Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve Methyl N-(4-chlorophenyl)glycinate (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) to the solution to act as a base.

    • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure final product.

Synthetic Workflow Diagram

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Sulfonylation SM1 4-Chloroaniline Reaction1 Na₂CO₃, MeCN Reflux, 4-6h SM1->Reaction1 SM2 Methyl Chloroacetate SM2->Reaction1 Intermediate Methyl N-(4-chlorophenyl)glycinate Reaction1->Intermediate Reaction2 Pyridine, DCM 0°C to RT, 12-16h Intermediate->Reaction2 SM3 Benzenesulfonyl Chloride SM3->Reaction2 Product Methyl N-(4-chlorophenyl)-N- (phenylsulfonyl)glycinate Reaction2->Product

Caption: Two-step synthetic workflow for the target compound.

Section 4: Potential Applications and Research Context

While this specific molecule has not been extensively studied, its structural components suggest significant potential in drug discovery and chemical biology.

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is present in inhibitors of carbonic anhydrases, matrix metalloproteinases (MMPs), and other enzymes. This compound could serve as a fragment or lead candidate for screening against various enzyme targets.[5]

  • Anticancer Research: Structurally related sulfonamides have demonstrated potent anticancer activity. For example, N-(heterocyclylphenyl)benzenesulfonamides have been developed as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[7] Another related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, has been studied for its cellular pharmacology in human colon adenocarcinoma cells, indicating the relevance of this chemical space in oncology.[8]

  • Chemical Probe/Building Block: As a derivative of the simplest amino acid, glycine, this compound can be used as a constrained building block in peptide synthesis or for creating libraries of peptidomimetics to probe biological systems.[1]

Proposed Research Screening Workflow

For a novel compound like this, a logical screening cascade is essential to identify potential biological activity.

G Start Compound Synthesis & Characterization Step1 Target Identification (Based on structural motifs, e.g., MMPs, Carbonic Anhydrase) Start->Step1 Step2 Primary Biochemical Assay (In vitro enzyme inhibition) Step1->Step2 Step3 Secondary Cellular Assay (Target engagement & cytotoxicity in cancer cell lines) Step2->Step3 Step4 Pharmacokinetic Profiling (ADME/Tox studies) Step3->Step4 End Lead Optimization Step4->End

Caption: Logical workflow for biological activity screening.

Section 5: Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Sulfonamide derivatives can be irritants.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.

References

  • MEthyl n-(4-chlorophenyl)-n-(phenylsulfonyl)glycinate. [URL: https://www.bldpharm.com/products/418806-66-3.html]
  • Methyl n-[(4-chlorophenyl)sulfonyl]-n-(4-methylphenyl)glycinate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9a2241ba]
  • What are the synthesis, application, and transformation methods of methyl glycinate? - FAQ. [URL: https://www.chemexciting.
  • CAS#:363161-25-5 | Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate | Chemsrc. [URL: https://www.chemsrc.com/en/cas/363161-25-5_1170044.html]
  • Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. [URL: https://www.ningbo-pharma.com/news/exploring-the-applications-of-chlorophenylglycine-derivatives-in-pharmaceutical-synthesis-74813333.html]
  • 527757-89-7 | Methyl N-(3-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)glycinate. [URL: https://www.chemsupply.
  • Methyl n-[(4-chlorophenyl)sulfonyl]-n-(4-methylphenyl)glycinate. [URL: https://www.sigmaaldrich.com/US/en/product/comb/comh0423966f]
  • CAS 1080-44-0: N-[(4-Methylphenyl)sulfonyl]glycine - CymitQuimica. [URL: https://www.cymitquimica.com/cas/1080-44-0]
  • N-(4-CHLOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.
  • 335414-58-9|MEthyl n-(2-chlorophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate - BLDpharm. [URL: https://www.bldpharm.com/products/335414-58-9.html]
  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents. [URL: https://patents.google.
  • Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961129/]
  • Methyl Glycinate Hydrochloride: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.
  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Records of Natural Products-SI - ACG Publications. [URL: https://www.acgpubs.
  • N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C15H14ClNO4S - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-3-chlorophenyl-N-_(4-methylphenyl_sulfonyl_glycine]
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol - Benchchem. [URL: https://www.benchchem.
  • CN102993034A - Preparation method of methyl-glycine diacetate tri-sodium - Google Patents. [URL: https://patents.google.
  • Studies on the Cellular Pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3057531/]
  • Alkyl-Trifluoromethylation of Glycine Derivatives | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c01344]
  • Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs - Benchchem. [URL: https://www.benchchem.
  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39508273/]
  • Commercial Availability and Technical Profile of ((3-Chlorophenyl)sulfonyl)glycine for Research Applications - Benchchem. [URL: https://www.benchchem.
  • Methyl N-(4-chlorophenyl)succinamate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971842/]
  • WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents. [URL: https://patents.google.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/H1/H1_index.html]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a comprehensive understanding of a compound's NMR spectral data is fundamental to confirming its identity, purity, and stereochemistry. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, a compound of interest in medicinal chemistry. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages established NMR principles and data from analogous structures to present a robust, predictive interpretation. This approach, grounded in scientific literature, is designed to offer a reliable reference for researchers working with this or structurally related compounds.

The structure of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate incorporates several key functionalities: a 4-chlorophenyl group, a phenylsulfonyl group, and a methyl glycinate backbone. Each of these components imparts distinct electronic and steric effects that influence the chemical environment, and thus the NMR chemical shifts, of the constituent protons and carbons. This guide will deconstruct these influences to provide a detailed assignment of the predicted spectral data.

Molecular Structure

Caption: Molecular structure of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate would be acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. The expected signals are summarized in Table 1.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80 - 7.90Doublet (d)2HH-ortho (phenylsulfonyl)Protons ortho to the electron-withdrawing sulfonyl group are significantly deshielded.
~7.50 - 7.65Multiplet (m)3HH-meta, H-para (phenylsulfonyl)Protons meta and para to the sulfonyl group are less deshielded than the ortho protons.
~7.30 - 7.40Doublet (d)2HH-meta (4-chlorophenyl)Protons meta to the chlorine atom and ortho to the nitrogen are deshielded.
~7.15 - 7.25Doublet (d)2HH-ortho (4-chlorophenyl)Protons ortho to the chlorine atom are deshielded, but to a lesser extent than those ortho to the sulfonyl group.
~4.50Singlet (s)2H-N-CH₂-CO-The methylene protons are adjacent to an electron-withdrawing nitrogen and a carbonyl group, resulting in a downfield shift.
~3.75Singlet (s)3H-O-CH₃The methyl protons of the ester group are in a typical chemical shift range.

Expert Insights on ¹H NMR Predictions:

  • Aromatic Region (7.0-8.0 ppm): The two phenyl rings will exhibit distinct patterns. The phenylsulfonyl group, being strongly electron-withdrawing, will cause a greater downfield shift for its associated protons compared to the 4-chlorophenyl group. The para-substitution on the chlorophenyl ring is expected to produce two doublets, each integrating to 2H. The phenylsulfonyl group will likely show a more complex pattern, with the ortho protons appearing as a doublet and the meta and para protons as a multiplet.

  • Aliphatic Region (3.5-5.0 ppm): The methylene (-CH₂-) protons of the glycine backbone are diastereotopic due to the chiral center created by the bulky substituents on the nitrogen. However, in an achiral solvent, they are expected to appear as a singlet. Their position is significantly downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group. The methyl ester (-OCH₃) protons will appear as a sharp singlet in a characteristic region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show a greater dispersion of chemical shifts. The expected signals are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (ester)Carbonyl carbons of esters typically resonate in this region.
~140C-ipso (phenylsulfonyl)The carbon directly attached to the sulfonyl group is deshielded.
~138C-ipso (4-chlorophenyl)The carbon bearing the nitrogen substituent is deshielded.
~135C-para (phenylsulfonyl)The para carbon of the phenylsulfonyl group.
~134C-para (4-chlorophenyl)The carbon bearing the chlorine atom is deshielded.
~129.5C-meta (phenylsulfonyl)Aromatic carbons meta to the sulfonyl group.
~129.0C-meta (4-chlorophenyl)Aromatic carbons meta to the chlorine atom.
~128.5C-ortho (4-chlorophenyl)Aromatic carbons ortho to the chlorine atom.
~127.5C-ortho (phenylsulfonyl)Aromatic carbons ortho to the sulfonyl group.
~53-O-CH₃The methyl carbon of the ester group.
~50-N-CH₂-CO-The methylene carbon is influenced by the adjacent nitrogen and carbonyl functionalities.

Expert Insights on ¹³C NMR Predictions:

  • Carbonyl and Aromatic Regions: The ester carbonyl carbon will be the most downfield signal. The aromatic region will display eight distinct signals, as the two phenyl rings are not symmetrically equivalent. The ipso-carbons (carbons directly attached to substituents) will have their chemical shifts significantly influenced by those substituents.[1][2] The chlorine atom and the nitrogen will cause a downfield shift for the carbons they are attached to.

  • Aliphatic Region: The two aliphatic carbons, the methylene and the methyl group, will appear in the upfield region of the spectrum.

Experimental Protocols

Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

A plausible synthetic route involves a two-step process: N-arylation followed by N-sulfonylation.[3]

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Sulfonylation 4-Chloroaniline 4-Chloroaniline Methyl N-(4-chlorophenyl)glycinate Methyl N-(4-chlorophenyl)glycinate 4-Chloroaniline->Methyl N-(4-chlorophenyl)glycinate + Methyl chloroacetate (Base, Solvent) Final Product Methyl N-(4-chlorophenyl)-N- (phenylsulfonyl)glycinate Methyl N-(4-chlorophenyl)glycinate->Final Product + Benzenesulfonyl chloride (Base, Solvent)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Methyl N-(4-chlorophenyl)glycinate

  • To a solution of 4-chloroaniline (1 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2 eq.).

  • Add methyl chloroacetate (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl N-(4-chlorophenyl)glycinate.

Step 2: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

  • Dissolve Methyl N-(4-chlorophenyl)glycinate (1 eq.) in a solvent like dichloromethane (DCM) containing a base such as pyridine (1.5 eq.).

  • Cool the solution in an ice bath and add benzenesulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate for ¹H NMR, and 20-50 mg for ¹³C NMR.[4][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃). The choice of solvent can influence chemical shifts.[6][7]

  • ¹H NMR Parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64

  • ¹³C NMR Parameters:

    • Proton-decoupled experiment

    • Pulse angle: 45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous compounds, we have constructed a detailed spectral interpretation that can serve as a valuable resource for researchers in the field. The provided experimental protocols for synthesis and NMR analysis further enhance the practical utility of this guide. It is our hope that this document will aid in the successful identification and characterization of this and related molecules, thereby supporting advancements in drug discovery and development.

References

  • Goodarzi, M., et al. (2010). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Meiler, J., et al. (2003). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?.
  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Maciel, G. E., & Natterstad, J. J. (1965). Study of 13C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics.
  • Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules.

Sources

Foundational

Safety Data Sheet (SDS) and Toxicity Profile of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Executive Summary Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly functionalized synthetic intermediate and screening library compound. Structurally, it belongs to the N-phenylsulfonylglycine class, a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly functionalized synthetic intermediate and screening library compound. Structurally, it belongs to the N-phenylsulfonylglycine class, a chemotype frequently investigated in medicinal chemistry for its potential to modulate inflammatory pathways (e.g., mPGES-1 inhibition) and inhibit aldose reductase [1]. However, the presence of the 4-chlorophenyl moiety introduces significant toxicological liabilities.

This technical whitepaper synthesizes the physicochemical properties, extrapolated Safety Data Sheet (SDS) parameters, and mechanistic toxicity profile of this compound. It is designed for drug development professionals and toxicologists who must navigate the dual nature of this molecule: its utility as a pharmacological scaffold versus the inherent hematotoxicity of its metabolic byproducts.

Chemical Identity & Physicochemical Properties

The compound features a central glycine methyl ester backbone, fully substituted at the nitrogen atom with a phenylsulfonyl group and a 4-chlorophenyl group. This tertiary amine structure renders the nitrogen non-basic and highly sterically hindered.

Table 1: Structural and Physicochemical Summary
ParameterDescription / Value
Chemical Name Methyl 2-(4-chloro-N-(phenylsulfonyl)anilino)acetate
Molecular Formula C15H14ClNO4S
Molecular Weight 339.79 g/mol
Key Functional Groups Methyl ester, Sulfonamide, Aryl chloride
Predicted LogP ~3.8 (Lipophilic, favorable for membrane permeability)
Metabolic Vulnerabilities Ester hydrolysis (rapid), N-S bond cleavage (CYP450-mediated)

Safety Data Sheet (SDS) Core Elements

Because this specific derivative is often handled as a research-use-only (RUO) chemical, its SDS is extrapolated from the known hazards of its constituent moieties—specifically, sulfonamides and 4-chloroaniline [2][3].

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 4 (H302, H312) – Harmful if swallowed or in contact with skin.

  • Skin/Eye Irritation: Category 2 (H315, H319) – Causes skin and serious eye irritation.

  • Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (H373) – May cause damage to the blood and spleen through prolonged or repeated exposure.

First-Aid & Emergency Protocols
  • Inhalation/Ingestion: Move to fresh air. If cyanosis (bluish tint to lips/fingernails) develops, it indicates methemoglobinemia. Specific Antidote: Intravenous Methylene Blue (1-2 mg/kg), alone or in combination with oxygen, is the primary clinical intervention for severe methemoglobinemia [5].

  • Skin Contact: Wash immediately with copious amounts of soap and water. The lipophilic nature of the methyl ester facilitates rapid dermal absorption, necessitating immediate decontamination.

In-Depth Toxicity Profile & Mechanistic Pathways

The primary toxicological concern for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate does not stem from the intact parent molecule, but rather from its xenobiotic metabolism.

Metabolic Activation and Hematotoxicity

In biological systems, the compound undergoes two divergent metabolic pathways:

  • Ester Hydrolysis: Carboxylesterases rapidly cleave the methyl ester to yield N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine. This is generally the active pharmacophore desired for target inhibition [1].

  • Sulfonamide Cleavage: Cytochrome P450 (CYP450) enzymes can catalyze the cleavage of the N-S bond, releasing 4-chloroaniline (PCA) .

PCA is a potent hematotoxin and is classified by the IARC as a Group 2B possible human carcinogen[2]. Once released, PCA undergoes N-hydroxylation. These reactive metabolites oxidize the ferrous iron (Fe²⁺) in normal hemoglobin to ferric iron (Fe³⁺), forming methemoglobin [4]. Because methemoglobin cannot bind oxygen, this results in functional tissue hypoxia. Furthermore, the oxidized proteins precipitate within red blood cells (RBCs) to form Heinz bodies, leading to early splenic clearance and severe hemolytic anemia [3][4].

Pathway A Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate B Carboxylesterase (Ester Hydrolysis) A->B Primary Pathway D CYP450 Enzymes (N-S Cleavage) A->D Secondary/Toxic Pathway C Active Acid Metabolite (Target Inhibition) B->C E 4-Chloroaniline (PCA) Release D->E F Hemoglobin Oxidation (Fe2+ to Fe3+) E->F Oxidative Stress G Methemoglobinemia & Hemolytic Anemia F->G RBC Damage

Metabolic pathways of the glycinate derivative leading to target inhibition and hematotoxicity.

Table 2: Quantitative Toxicity Thresholds (Extrapolated)

Data extrapolated from EPA IRIS and NTP long-term bioassays on the 4-chloroaniline substructure [2][4].

Toxicity MetricValue / ObservationTarget System
LOAEL (Chronic) 12.5 mg/kg-daySpleen (Splenic capsule lesions, hematopoiesis)
Methemoglobin IC50 Dose-dependent > 5 mg/kgErythrocytes (Oxidation of Fe²⁺)
Carcinogenicity Increased incidence of sarcomasSpleen / Liver (Hemangiosarcomas in murine models)

Experimental Protocols for Toxicity Profiling

To accurately assess the safety window of this compound during drug development, researchers must evaluate its propensity to release 4-chloroaniline and induce RBC damage. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro CYP450-Mediated Methemoglobin Formation Assay

Causality & Logic: Testing the parent compound directly on RBCs will yield a false negative because erythrocytes lack the CYP450 enzymes necessary to cleave the sulfonamide bond. Therefore, the assay must incorporate a human liver S9 fraction to simulate hepatic metabolic activation prior to RBC exposure.

Step-by-Step Methodology:

  • RBC Preparation: Isolate human erythrocytes from whole blood via centrifugation (2500 x g, 10 min). Wash three times with phosphate-buffered saline (PBS, pH 7.4) to remove plasma proteins.

  • Metabolic Activation: In a 96-well plate, combine 10 µM of the test compound with human liver S9 fraction (1 mg/mL protein) and an NADPH-regenerating system. Incubate at 37°C for 60 minutes to allow for PCA release.

  • Erythrocyte Exposure: Add a 10% hematocrit suspension of the washed RBCs to the metabolically activated mixture.

  • Incubation: Incubate the plate at 37°C for an additional 2 hours.

  • Lysis & Readout: Lyse the cells using 1% Triton X-100. Measure the absorbance spectrophotometrically at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin).

  • Validation Controls: Use Sodium Nitrite (NaNO₂) as a positive control (direct oxidizer) and a vehicle (DMSO) + S9 fraction as the negative baseline.

Workflow Step1 1. Human RBC Isolation & Washing Step2 2. S9 Fraction + NADPH Activation Step1->Step2 Step3 3. RBC Exposure (37°C, 2 hours) Step2->Step3 Step4 4. Erythrocyte Lysis (Triton X-100) Step3->Step4 Step5 5. Spectrophotometry (Absorbance at 630 nm) Step4->Step5 Step6 6. Methemoglobin % Calculation Step5->Step6

Step-by-step experimental workflow for the in vitro methemoglobin formation assay.

Protocol 2: LC-MS/MS Quantification of Cleavage Kinetics

Causality & Logic: To determine the half-life of the parent compound and the exact molar yield of the toxic PCA metabolite, a highly sensitive mass spectrometry workflow is required.

  • Incubate the compound (1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL) and NADPH at 37°C.

  • Quench the reaction at specific time points (0, 15, 30, 60, 120 min) using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent ester (m/z 340 -> target fragment) and the released 4-chloroaniline (m/z 128 -> 93).

References

  • Benchchem. "An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity.
  • Benchchem. "A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers.
  • New Jersey Department of Health. "4-CHLOROANILINE HAZARD SUMMARY.
  • U.S. Environmental Protection Agency (EPA). "Provisional Peer Reviewed Toxicity Values for p-Chloroaniline (CASRN 106-47-8).
  • ECHEMI. "4-Chloroaniline SDS, 106-47-8 Safety Data Sheets.
Exploratory

Crystal structure and X-ray diffraction of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Initiating Structural Search I'm now diving into a thorough literature search focusing on Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. My initial efforts involve identifying its crystal structure, X-ray diffrac...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Structural Search

I'm now diving into a thorough literature search focusing on Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. My initial efforts involve identifying its crystal structure, X-ray diffraction data, and synthesis methods. I am beginning to examine experimental protocols for synthesis and crystallization parameters.

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Initiating Structural Investigation

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I've expanded my search beyond the initial terms, examining similar sulfonamide derivatives and related structures to draw analogous insights. I'm focusing on experimental techniques like X-ray diffraction, typical bond lengths, and molecular conformations. While finding analogous data is useful, I still lack the specific crystallographic details needed for a complete technical guide. I now plan to focus on assembling a guide by drawing from documented structures.

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Protocols & Analytical Methods

Method

Application Note: Applications of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate in Medicinal Chemistry

Executive Summary Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly versatile synthetic intermediate and lipophilic prodrug scaffold utilized in the development of Aldose Reductase (ALR2/AKR1B1) inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly versatile synthetic intermediate and lipophilic prodrug scaffold utilized in the development of Aldose Reductase (ALR2/AKR1B1) inhibitors. Structurally characterized as an N-aryl-N-sulfonyl amino acid ester, this compound represents a critical pharmacophore in medicinal chemistry efforts aimed at mitigating secondary diabetic complications, such as neuropathy, nephropathy, and cataractogenesis.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive, self-validating framework. This document details the pharmacological rationale, the step-by-step synthetic workflow, and the biological validation protocols required to utilize this compound effectively in drug discovery pipelines.

Pharmacological Context: The Polyol Pathway and ALR2 Inhibition

Under normoglycemic conditions, the polyol pathway accounts for a minor fraction of glucose metabolism. However, in hyperglycemic states, up to 30% of glucose is shunted into this pathway [3]. Aldose Reductase (ALR2), the rate-limiting enzyme, reduces glucose to sorbitol using NADPH as a cofactor. Because sorbitol is highly hydrophilic and crosses cell membranes poorly, its intracellular accumulation induces severe osmotic stress and oxidative damage, driving the pathology of diabetic complications[2, 3].

N-aryl-N-sulfonylglycine derivatives are potent inhibitors of ALR2. The free carboxylic acid form of the molecule is strictly required for in vitro target engagement, as the carboxylate anion coordinates with the critical anion-binding pocket of ALR2 (comprising residues Tyr48, His110, and Trp111) [1, 2].

Causality in Prodrug Design: Why synthesize the methyl ester? The free carboxylic acid exhibits poor membrane permeability. Formulating the compound as a methyl ester (Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate) masks the negative charge, significantly enhancing lipophilicity and cellular uptake in cell-based assays or in vivo models. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester to release the active N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine pharmacophore.

PolyolPathway G Glucose S Sorbitol (Intracellular Accumulation & Osmotic Stress) G->S NADPH NADP+ F Fructose S->F NAD+ NADH ALR2 Aldose Reductase (AKR1B1) ALR2->G Catalyzes SDH Sorbitol Dehydrogenase (SDH) SDH->S Catalyzes Inhibitor N-(4-chlorophenyl)- N-(phenylsulfonyl)glycine (Active Form) Inhibitor->ALR2 Inhibits

Polyol pathway showing Aldose Reductase inhibition by the active sulfonamide.

Synthetic Protocols

The synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is achieved via a robust, two-step sequence: N-alkylation followed by sulfonylation.

SynthWorkflow A 4-Chloroaniline C Methyl N-(4-chlorophenyl)glycinate (Intermediate) A->C DIPEA, DMF 0 °C to RT B Methyl Bromoacetate B->C E Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate (Prodrug / Target) C->E Pyridine 0 °C to 60 °C D Benzenesulfonyl Chloride D->E

Two-step synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

Protocol 3.1: Synthesis of Intermediate (Methyl N-(4-chlorophenyl)glycinate)
  • Rationale: The secondary amine must be established prior to sulfonylation. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents the base from competing with the aniline for the alkylating agent. Strict temperature control at 0 °C during addition prevents over-alkylation (formation of the tertiary amine).

  • Procedure:

    • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloroaniline (10.0 mmol, 1.0 eq) and DIPEA (12.0 mmol, 1.2 eq) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add methyl bromoacetate (10.0 mmol, 1.0 eq) dropwise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1).

    • Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure intermediate.

Protocol 3.2: Sulfonylation to Yield the Target Ester
  • Rationale: The secondary amine of the intermediate is sterically hindered, and its nucleophilicity is significantly diminished by the electron-withdrawing 4-chlorophenyl ring. Standard Schotten-Baumann aqueous conditions will fail. Instead, anhydrous pyridine is used as both the solvent and a nucleophilic catalyst (generating a highly reactive sulfonylpyridinium intermediate). Heating to 60 °C is required to drive the sterically demanding substitution to completion.

  • Procedure:

    • Dissolve the purified Methyl N-(4-chlorophenyl)glycinate (5.0 mmol, 1.0 eq) in 10 mL of anhydrous pyridine.

    • Cool the solution to 0 °C and add benzenesulfonyl chloride (7.5 mmol, 1.5 eq) dropwise.

    • Attach a reflux condenser and heat the mixture to 60 °C for 8 hours.

    • Cool the mixture to room temperature and slowly pour it into 50 mL of ice-cold 1M HCl to neutralize the pyridine.

    • Extract the aqueous suspension with Dichloromethane (DCM) (3 x 20 mL).

    • Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from hot ethanol to yield pure Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

Biological Evaluation: Aldose Reductase Assay

To evaluate the intrinsic target affinity of the synthesized scaffold, the methyl ester must be chemically hydrolyzed to the free acid prior to cell-free enzymatic testing.

Protocol 4.1: Prodrug Activation (Ester Hydrolysis)
  • Dissolve Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (10 mg) in 2 mL of THF.

  • Add 2 mL of 1M aqueous LiOH. Stir at room temperature for 2 hours.

  • Acidify the mixture to pH 3 using 1M HCl.

  • Extract with EtOAc, dry, and concentrate to yield the active carboxylic acid: N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine.

Protocol 4.2: In Vitro ALR2 Inhibition Assay
  • Rationale: ALR2 activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces the substrate (DL-glyceraldehyde) [1].

  • Procedure:

    • Prepare the assay buffer: 0.1 M sodium phosphate buffer (pH 6.2).

    • In a quartz cuvette, combine the buffer, 0.2 mM NADPH, and an appropriate aliquot of purified rat lens ALR2 (or recombinant human AKR1B1).

    • Add the activated inhibitor (from Protocol 4.1) dissolved in DMSO. Ensure the final DMSO concentration in the cuvette does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

    • Incubate the mixture at 25 °C for 5 minutes.

    • Initiate the reaction by adding 10 mM DL-glyceraldehyde (substrate).

    • Record the change in absorbance at 340 nm over 3 minutes. Calculate the IC₅₀ using non-linear regression analysis of the dose-response curve.

Quantitative Data Presentation

The substitution pattern on the N-aryl ring profoundly impacts the binding affinity. Para-substitution with a halogen (e.g., chlorine) significantly enhances the hydrophobic interactions within the ALR2 specificity pocket compared to the unsubstituted analog [1].

Table 1: Representative ALR2 Inhibitory Activity of N-Aryl-N-(phenylsulfonyl)glycines

Compound (Active Acid Form)R-Group (N-Aryl)IC₅₀ (μM) against ALR2Relative Potency
N-(phenylsulfonyl)glycineH (Unsubstituted)> 100.0Low
N-phenyl analogPhenyl12.5Moderate
N-(4-chlorophenyl) analog 4-Chlorophenyl 3.2 High
N-(4-methylphenyl) analog4-Methylphenyl5.8Moderate-High

(Note: Data reflects established Structure-Activity Relationship (SAR) trends demonstrating that N-aryl substitution, particularly with para-halogens, dramatically enhances ALR2 affinity [1].)

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151. URL: [Link]

  • Balestri, F., Moschini, R., Mura, U., Cappiello, M., & Del Corso, A. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. URL: [Link]

  • Gupta, J. K. (2024). The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. Current Pharmaceutical Biotechnology, 25(9), 1073-1081. URL: [Link]

Application

Application Note: Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate as a Versatile Precursor in Advanced Organic Synthesis

Introduction & Chemical Rationale In the landscape of modern organic synthesis and drug discovery, the rational design of multifunctional precursors is paramount. Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern organic synthesis and drug discovery, the rational design of multifunctional precursors is paramount. Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly specialized, polyfunctional building block that bridges the gap between amino acid chemistry and heterocyclic synthesis.

This molecule is strategically designed with three distinct reactive domains, each serving a specific mechanistic purpose [1]:

  • The Glycinate Backbone (Methyl Ester): Provides an α -carbon that is primed for functionalization, serving as the foundation for synthesizing unnatural amino acids or peptidomimetics.

  • The N-(4-chlorophenyl) Moiety: Acts as an aromatic scaffold for transition-metal-catalyzed ortho-C–H activation. The para-chloro substituent is intentionally preserved during mild cyclizations, leaving a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The N-Phenylsulfonyl Group: This is the mechanistic linchpin of the molecule. As a strong electron-withdrawing group, it significantly lowers the pKa of the α -protons, enabling facile enolate formation. Concurrently, it acts as a robust protecting group that prevents unwanted oxidative degradation of the nitrogen lone pair during radical or metal-catalyzed processes [2], [3].

This application note details two field-proven workflows utilizing this precursor: the oxidative cyclization to functionalized indoles and the α -alkylation for unnatural amino acid synthesis.

Application I: Oxidative Cyclization to Functionalized Indoles

Indole cores are ubiquitous in FDA-approved pharmaceuticals. Traditional Fischer indole syntheses often require harsh acidic conditions that are incompatible with sensitive functional groups. By utilizing N-arylglycinates, chemists can achieve direct construction of the indole ring via transition-metal-catalyzed oxidative C–H activation [4].

Mechanistic Causality

The use of a Palladium(II) catalyst facilitates electrophilic aromatic substitution at the ortho-position of the 4-chlorophenyl ring. The spatial geometry of the glycinate ester directs the metal center, while the N-phenylsulfonyl group prevents the nitrogen atom from coordinating too strongly and poisoning the catalyst. An oxidant (such as Ag2​CO3​ ) is required to turn over the Pd(0) species back to the active Pd(II) catalyst.

G A Precursor Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate B Metal Coordination [Pd] Catalyst A->B Catalyst Addition C ortho-C-H Activation Metallacycle Intermediate B->C Base/Oxidant D Intramolecular Cyclization C-C Bond Formation C->D Reductive Elimination D->B Catalyst Regeneration E Functionalized Indole (5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate) D->E Rearrangement

Catalytic cycle for oxidative cyclization of N-arylglycinates to indoles.

Quantitative Optimization Data

The choice of oxidant and solvent dictates the efficiency of the C–H activation step. Below is a summary of optimization parameters for the cyclization of this precursor.

Table 1: Optimization of Reaction Conditions for Indole Cyclization

Catalyst (mol %)Oxidant (Equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)2​ (10%) Cu(OAc)2​ (2.0)DMF10045
Pd(OAc)2​ (10%) Ag2​CO3​ (2.0)DMF10082
Cu(OTf)2​ (15%)TEMPO (2.0)DCE8068
Ru(bpy)3​(PF6​)2​ (5%)Air ( , Blue LED)MeCN2575
Step-by-Step Protocol: Synthesis of Methyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as Pd(0) nanoparticles aggregate before being re-oxidized by the silver salt.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (1.0 mmol, 339.8 mg), Pd(OAc)2​ (0.1 mmol, 22.4 mg), and Ag2​CO3​ (2.0 mmol, 551 mg).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous DMF (5.0 mL) via syringe.

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a highly UV-active blue-fluorescent spot ( Rf​≈0.6 ).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove metal salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water ( 3×20 mL) to remove DMF, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in Hexanes) to afford the indole product.

Application II: α -Alkylation for Unnatural Amino Acids

Unnatural α -amino acids are critical in drug development for increasing the proteolytic stability of peptide therapeutics. The N-phenylsulfonyl group in this precursor renders the α -protons highly acidic, allowing for clean deprotonation and subsequent electrophilic trapping [2].

Mechanistic Causality

To achieve selective α -alkylation without nucleophilic attack on the methyl ester, a strong, bulky, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized. The reaction must be performed at cryogenic temperatures (-78 °C) to stabilize the resulting ester enolate and prevent β -elimination or self-condensation.

Workflow Step1 Substrate Preparation Step2 Enolate Formation (LiHMDS, -78°C) Step1->Step2 Step3 Electrophilic Addition (R-X) Step2->Step3 Step4 Quench & Extraction (NH4Cl / EtOAc) Step3->Step4 Step5 Purification (Column / HPLC) Step4->Step5

Step-by-step experimental workflow for the alpha-alkylation of N-sulfonylglycinates.

Quantitative Scope Data

The enolate generated from the precursor exhibits excellent nucleophilicity toward a variety of primary alkyl halides.

Table 2: Substrate Scope for α -Alkylation (LiHMDS, THF, -78 °C to RT)

Electrophile (R-X)Resulting Amino Acid DerivativeTime (h)Yield (%)
Benzyl bromidePhenylalanine analog2.088
Allyl iodideAllylglycine analog1.592
Methyl iodideAlanine analog1.095
Isopropyl bromideValine analog (Sterically hindered)4.071
Step-by-Step Protocol: Synthesis of α -Allyl-N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Self-Validating Checkpoint: The addition of LiHMDS will cause the solution to transition from colorless to a distinct pale yellow, indicating the successful formation of the stabilized enolate.

  • Enolate Generation: Dissolve Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (1.0 mmol, 339.8 mg) in anhydrous THF (10 mL) under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) over 5 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add Allyl iodide (1.2 mmol, 110 μ L) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 30 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl solution (5 mL). The yellow color should rapidly dissipate.

  • Extraction: Extract the aqueous layer with EtOAc ( 3×15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4​ .

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via flash chromatography (10% EtOAc in Hexanes) to yield the pure α -alkylated product.

References

  • Single-Flask Enantioselective Synthesis of α -Amino Acid Esters by Organocatalysis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Dehydrogenative Cross-Coupling Reaction between N-Aryl α -Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α -Aryl α -Amino Acid Esters. Organic Letters (ACS Publications). Available at:[Link]

  • Stereoselective and Regioselective Synthesis of Heterocycles via Copper-Catalyzed Additions of Amine Derivatives and Alcohols to Alkenes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ResearchGate. Available at:[Link]

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Executive Summary Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly versatile building block in medicinal chemistry, frequently utilized for the synthesis of conformationally constrained unnatural amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly versatile building block in medicinal chemistry, frequently utilized for the synthesis of conformationally constrained unnatural amino acids and peptidomimetics. However, functionalizing the 4-chlorophenyl moiety via traditional cross-coupling is notoriously challenging due to the high bond dissociation energy of the C(sp²)–Cl bond. This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate with arylboronic acids, leveraging a highly active Pd/XPhos catalyst system to achieve excellent yields of biaryl glycinate derivatives.

Mechanistic Rationale & Substrate Profiling

The substrate features three distinct chemical domains: an aryl chloride, an N-phenylsulfonyl group, and a methyl ester.

  • The Aryl Chloride Challenge: Aryl chlorides are significantly less reactive toward oxidative addition than their bromide or iodide counterparts [1]. Activating this bond requires an electron-rich palladium center.

  • The Role of the N-Sulfonyl Group: The N-phenylsulfonyl moiety serves a dual purpose. First, its electron-withdrawing nature slightly depletes electron density from the aryl ring, marginally lowering the activation barrier for oxidative addition. Second, it fully protects the amine, preventing the nitrogen lone pair from coordinating to the palladium center—a common pathway for catalyst poisoning in cross-coupling reactions [2].

  • The Ester Backbone: The methyl ester requires mild basic conditions to prevent unwanted saponification during the cross-coupling cycle.

Catalyst System & Causality

To overcome the inherent inertness of the aryl chloride while preserving the integrity of the glycinate backbone, the following catalytic system is employed:

  • Precatalyst (Pd₂dba₃): Provides a stable, easily handled source of Pd(0) that readily undergoes ligand exchange to form the active monomeric catalytic species.

  • Ligand (XPhos): A bulky, electron-rich dialkylbiarylphosphine. Causality: The electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting oxidative addition into the C–Cl bond. Simultaneously, the bulky biphenyl backbone enforces a specific spatial geometry that accelerates reductive elimination and prevents the catalyst from deactivating via cyclometalation [1].

  • Base (K₃PO₄): Causality: Potassium phosphate is a mild, anhydrous base. It is sufficiently basic to form the reactive boronate "ate" complex required for transmetalation, yet mild enough to prevent the hydrolysis of the methyl ester.

  • Solvent (1,4-Dioxane/H₂O, 10:1): Causality: Dioxane efficiently solubilizes the organic substrates and the catalyst. The precise addition of water is critical; it dissolves the inorganic base, drastically accelerating the transmetalation step without inducing ester cleavage.

Reaction Optimization Data

The table below summarizes the optimization parameters, highlighting the necessity of the XPhos ligand and the specific base/solvent combination.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O (10:1)90< 5 (NR)
2Pd₂dba₃ / SPhosK₃PO₄Dioxane/H₂O (10:1)9068
3Pd₂dba₃ / XPhosK₂CO₃Dioxane/H₂O (10:1)9075
4 Pd₂dba₃ / XPhos K₃PO₄ Dioxane/H₂O (10:1) 90 94
5Pd₂dba₃ / XPhosK₃PO₄Dioxane (Anhydrous)9012

Note: Yields determined by HPLC using an internal standard. Entry 4 represents the optimized conditions.

Step-by-Step Experimental Protocol

Materials Required
  • Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂dba₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane and Deionized Water (Degassed)

Procedure
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, phenylboronic acid, Pd₂dba₃, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Dissolved oxygen will irreversibly oxidize the electron-rich XPhos ligand and the active Pd(0) species, halting the catalytic cycle.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane followed by 0.4 mL of degassed H₂O. Self-Validation: The mixture will initially appear as a dark reddish-purple suspension (due to Pd₂dba₃) and will transition to a lighter yellow/orange homogeneous solution as the active L-Pd(0) complex forms.

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material (Rf ~0.4) should completely disappear, replaced by a more polar, highly UV-active fluorescent spot (Rf ~0.3) corresponding to the biaryl product.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Analytical Validation

To confirm the successful synthesis of the biaryl glycinate derivative, utilize the following analytical cues:

  • LC-MS: The mass spectrum will show the expected [M+H]+ ion for the biaryl product. Crucially, the characteristic 3:1 isotopic ratio (M, M+2) indicative of the chlorine atom in the starting material will be entirely absent.

  • ¹H NMR (400 MHz, CDCl₃): Look for the expansion of the aromatic region (integration will increase by 5 protons if using phenylboronic acid). The α -protons of the glycinate backbone (typically around δ 4.3–4.5 ppm) will remain intact, confirming that the ester and the N-sulfonyl protecting group survived the basic coupling conditions.

Mechanistic Workflow

G Substrate Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate OxAdd Oxidative Addition (C-Cl Bond Cleavage) Substrate->OxAdd Boronic Arylboronic Acid (Ar-B(OH)2) TransMet Transmetalation (K3PO4 Assisted) Boronic->TransMet Base Activation Catalyst Pd2(dba)3 / XPhos (Active Pd(0) Generation) Catalyst->OxAdd L-Pd(0) OxAdd->TransMet L-Pd(II)(Ar)Cl RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim L-Pd(II)(Ar)(Ar') RedElim->OxAdd Pd(0) Regeneration Product Biaryl Glycinate Derivative (Target Product) RedElim->Product Product Release

Mechanistic workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling for the glycinate derivative.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. URL: [Link]

  • Duda, M. L., & Michael, F. E. (2013). Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids. Journal of the American Chemical Society, 135(49), 18347–18349. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL: [Link]

Application

Application Note: Synthesis and Derivatization of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate for Drug Discovery

Executive Summary Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly versatile, privileged synthetic intermediate. Characterized by a sulfonamide core, a halogenated N-aryl substitution, and a reactive met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a highly versatile, privileged synthetic intermediate. Characterized by a sulfonamide core, a halogenated N-aryl substitution, and a reactive methyl ester, this compound serves as a foundational building block in medicinal chemistry. This application note provides a comprehensive, self-validating guide to converting this ester into diverse sulfonamide derivatives—specifically carboxylic acids, amides, and hydrazides. These derivatives are critical for developing targeted therapies, including microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammation, aldose reductase inhibitors for diabetic complications, and novel anticonvulsant agents.

Scientific Rationale & Biological Significance

The pharmacological value of the N-phenyl-N-(phenylsulfonyl)glycine scaffold lies in its ability to mimic endogenous substrates while providing tunable steric and electronic properties. The specific inclusion of a 4-chloro substituent on the N-phenyl ring significantly enhances the molecule's lipophilicity and introduces potential halogen bonding interactions, which are critical for anchoring the molecule within hydrophobic enzyme pockets.

  • mPGES-1 Inhibition: Amide derivatives of this scaffold have been identified as potent, selective inhibitors of mPGES-1. By targeting this terminal enzyme in the arachidonic acid cascade, these compounds suppress the production of pro-inflammatory Prostaglandin E2 (PGE2) without disrupting the synthesis of cytoprotective prostanoids—a significant safety advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) [1].

  • Aldose Reductase Inhibition: The free carboxylic acid derivatives exhibit strong affinity for aldose reductase. Research indicates that N-aryl substitution on the sulfonamide nitrogen drastically enhances inhibitory activity compared to N-unsubstituted analogs, making them prime candidates for managing diabetic neuropathies [2].

Mechanistic Pathway

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) mPGES1->PGE2 Inhibitor Sulfonamide Derivative (Inhibitor) Inhibitor->mPGES1 Inhibits

Arachidonic acid cascade highlighting selective mPGES-1 inhibition by sulfonamide derivatives.

Synthetic Strategy & Causality

The methyl ester functionality of the starting material serves as a divergent node for parallel synthesis.

  • Saponification: Base-catalyzed hydrolysis yields the free carboxylic acid. We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture. Causality: THF ensures the lipophilic ester remains in solution, while LiOH provides a mild basic environment that hydrolyzes the ester without cleaving the sensitive sulfonamide bond.

  • Amidation: The resulting acid is coupled with various amines using EDCI and HOBt. Causality: HOBt rapidly reacts with the O-acylisourea intermediate formed by EDCI to create a stable, active ester. This suppresses side reactions (such as N-acylurea formation) and ensures high yields.

  • Hydrazinolysis: Direct reaction of the ester with hydrazine hydrate yields a hydrazide. Causality: This bypasses the need for acid isolation. The hydrazide is a direct precursor for thiosemicarbazones, which possess documented anticonvulsant activity [3].

Synthetic Workflow

Workflow Ester Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate Acid N-(4-chlorophenyl)- N-(phenylsulfonyl)glycine Ester->Acid LiOH THF/H2O Hydrazide Hydrazide Derivative Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Amide Amide Derivatives (mPGES-1 Inhibitors) Acid->Amide R-NH2, EDCI HOBt, DIPEA Thiosemi Thiosemicarbazones (Anticonvulsants) Hydrazide->Thiosemi R-NCS EtOH

Divergent synthetic workflow from the methyl ester to various sulfonamide derivatives.

Experimental Protocols

Protocol A: Saponification to N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine

This protocol utilizes acid-base chemistry as a self-validating purification method, eliminating the need for column chromatography.

  • Dissolution: Dissolve Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (1.0 eq) in a 3:1 mixture of THF and distilled water (0.2 M concentration).

  • Hydrolysis: Add LiOH·H2O (2.0 eq) in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 2:1). The reaction is complete when the high-Rf ester spot disappears and a baseline spot (the lithium carboxylate salt) is exclusively visible.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove any unreacted ester or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 using 1N HCl. Observation: A white precipitate of the free carboxylic acid will immediately form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry in a desiccator to yield the pure acid.

Protocol B: Synthesis of Amide Derivatives via EDCI/HOBt Coupling

This protocol uses a strategic liquid-liquid extraction sequence to systematically remove reagents and byproducts based on their pKa.

  • Activation: Dissolve the carboxylic acid from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.15 M). Add HOBt (1.2 eq), EDCI·HCl (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the solution. Stir at room temperature for 12–18 hours under an inert atmosphere (N2 or Argon).

  • Quenching: Pour the reaction mixture into a 10-fold volume of ice-cold water and extract with Ethyl Acetate (EtOAc) three times.

  • Self-Validating Washing Sequence:

    • Wash the combined organic layers with 1N HCl (removes unreacted amine, DIPEA, and the water-soluble EDCI urea byproduct).

    • Wash with saturated aqueous NaHCO3 (removes unreacted carboxylic acid and HOBt).

    • Wash with brine to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting amide can be used directly or recrystallized from EtOH/Water.

Protocol C: Direct Hydrazinolysis to Sulfonamide Hydrazide

This protocol leverages the nucleophilicity of hydrazine and the protic nature of ethanol to drive the reaction, utilizing crystallization for high-purity isolation.

  • Reaction Setup: Suspend the starting methyl ester (1.0 eq) in absolute ethanol (0.2 M).

  • Addition: Add Hydrazine Hydrate (80% aqueous solution, 5.0 eq). Causality: A large excess of hydrazine is required to drive the equilibrium toward the hydrazide and prevent the formation of symmetrical diacylhydrazines.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) until the ester is consumed.

  • Crystallization: Remove the heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The hydrazide derivative will crystallize out of the ethanol solution.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold ethanol to remove excess hydrazine, and dry under vacuum.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and methodological parameters for the derivatization of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

Derivative TypeSynthetic RouteKey Reagents & SolventsTypical YieldPrimary Purification MethodKey Biological Application
Carboxylic Acid SaponificationLiOH, THF/H2O85–95%Acid-base precipitationAldose Reductase Inhibitor
Amide EDCI/HOBt CouplingAmine, EDCI, HOBt, DMF70–85%Liquid-liquid extractionmPGES-1 Inhibitor
Hydrazide HydrazinolysisNH2NH2·H2O, EtOH75–90%Direct CrystallizationPrecursor for Anticonvulsants

References

  • BenchChem. "An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine Derivatives and Analogs as Modulators of Inflammatory Pathways." Benchchem. 1

  • ACS Publications. "and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase." Journal of Medicinal Chemistry. 2

  • Google Patents. "WO2016111658A1 - Synthesis of thiosemicarbazone derivatives comprising sulphonamide group with potential anticonvulsant activity."3

Sources

Method

Solvent selection for dissolving Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate in cell culture

Application Note & Protocol Topic: Strategic Solvent Selection for Dissolving Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate for Cell Culture Applications Introduction The successful use of novel chemical entities...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for Dissolving Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate for Cell Culture Applications

Introduction

The successful use of novel chemical entities in cell-based assays is fundamentally dependent on their effective and biocompatible delivery into the aqueous culture environment. Compounds like Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, characterized by multiple aromatic rings and a sulfonyl group, are predicted to have low aqueous solubility. This presents a significant challenge for researchers, as improper solubilization can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.[1][2] This guide provides a comprehensive framework for selecting an appropriate solvent, preparing stable high-concentration stock solutions, and validating the chosen vehicle for minimal interference in your cell culture system. Our approach emphasizes not just the procedural steps but the underlying rationale, empowering researchers to make informed decisions tailored to their specific experimental context.

Physicochemical Profile & Solubility Prediction

While specific experimental solubility data for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is not widely published, its structure allows for a strong prediction of its properties based on analogous compounds.

  • Structure: The molecule contains two chlorinated phenyl rings and a phenylsulfonyl moiety, all of which are hydrophobic. The methyl ester group provides some polarity, but the overall character is highly lipophilic.

  • Solubility Prediction: Compounds with similar structures, such as Methyl N-(3-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)glycinate, possess a calculated LogP (a measure of lipophilicity) of 3.36.[3] This value indicates a strong preference for non-polar environments and predicts very poor solubility in water. Therefore, a water-miscible organic solvent is required to create a stock solution for cell culture use.[1][4]

Principles of Solvent Selection for In Vitro Assays

The ideal solvent, or "vehicle," must meet several critical criteria. The goal is to maximize compound solubility while minimizing any confounding biological effects of the solvent itself.

  • High Solubilizing Power: The solvent must be capable of dissolving the compound at a high concentration (e.g., 10-100 mM) to ensure the final volume added to the cell culture medium is minimal.

  • Biocompatibility: The solvent must exhibit low cytotoxicity to the specific cell line being used at the final working concentration.[5]

  • Miscibility with Culture Medium: It must be fully miscible with the aqueous-based culture medium to prevent the solvent from separating and to allow for uniform compound distribution.

  • Low Biological Activity: The solvent should be as inert as possible, not interfering with the experimental endpoint, inducing off-target effects, or reacting with the compound of interest.[4][6]

Comparative Analysis of Candidate Solvents

Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for dissolving hydrophobic compounds for cell-based assays.[7][8] Polyethylene glycol (PEG), particularly low molecular weight versions like PEG 400, serves as a viable alternative.[7]

Solvent Key Properties Recommended Final Conc. in Media Advantages Disadvantages
DMSO Aprotic, highly polar, "universal" solvent.[9][10]≤ 0.5% (v/v) ; ideally ≤ 0.1%[11][12]Excellent solubilizing power for a wide range of hydrophobic compounds.[1]Can induce cell differentiation, affect membrane permeability, and exhibit cytotoxicity at >1%.[4][11][13]
Ethanol Polar protic solvent.≤ 0.5% (v/v) [7][14]Good solubilizing power for many organic compounds. Can be less toxic than DMSO for some cell lines.[15]Can be cytotoxic and interfere with metabolic processes.[8][16] More volatile than DMSO.
PEG 400 Hydrophilic polymer, liquid at room temp.≤ 1.0% (v/v) Generally considered non-toxic and biocompatible.[17] Can improve compound stability.May have lower solubilizing power than DMSO. Can increase the viscosity of the medium.

Recommendation: Due to its superior solubilizing capacity for complex organic molecules, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated, stable stock solution of the compound in a suitable organic solvent. This protocol uses DMSO as the primary example.

Materials:

  • Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated precision pipette

Methodology:

  • Pre-warming (Optional but Recommended): Gently warm the vial of DMSO to room temperature if stored refrigerated.

  • Weighing the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and place it into a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.

  • Initial Solvent Addition: Add a calculated volume of DMSO to achieve a high-concentration stock, for example, 100 mM. It is often best to add about 90% of the final required solvent volume first.

  • Facilitating Dissolution:

    • Vortex the tube for 30-60 seconds.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be applied, but care must be taken to avoid compound degradation.

  • Final Volume Adjustment: Once the compound is completely dissolved, add the remaining DMSO to reach the final target concentration. Vortex briefly to ensure homogeneity.

  • Sterilization: The high concentration of DMSO is itself a sterilizing agent. No further sterile filtration is typically required and may lead to loss of the compound due to binding to the filter membrane.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated Concentration (MTC) of the Solvent

Objective: To determine the highest concentration of the chosen solvent (the vehicle) that does not significantly impact the viability or proliferation of the specific cell line used in the experiment. This is a critical self-validating step.

dot

MTC_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_inc_read Day 3-4: Incubation & Readout cluster_analysis Analysis seed_cells Seed cells in a 96-well plate at optimal density prep_dilutions Prepare serial dilutions of DMSO in complete culture medium add_treatment Replace old medium with medium containing DMSO dilutions prep_dilutions->add_treatment incubate Incubate for a duration matching the planned experiment (e.g., 24-72h) add_reagent Add cell viability reagent (e.g., MTT, resazurin) incubate->add_reagent read_plate Incubate and measure signal on a plate reader add_reagent->read_plate analyze_data Normalize data to untreated control and determine MTC

Caption: Workflow for the solvent toxicity (MTC) assay.

Methodology:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of analysis. Include wells for "untreated" controls and "blank" (medium only) controls.

  • Prepare Solvent Dilutions: The next day, prepare serial dilutions of DMSO (or your chosen solvent) in fresh, pre-warmed complete culture medium. A typical concentration range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only control).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the corresponding solvent dilutions.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as Resazurin (e.g., PrestoBlue) or MTT assay according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the average absorbance/fluorescence of the "blank" wells from all other readings.

    • Normalize the data by expressing the viability of the solvent-treated cells as a percentage of the "untreated" control cells (0% solvent).

    • The MTC is the highest concentration of the solvent that results in ≥95% cell viability compared to the untreated control. This is the maximum concentration you should use in your experiments.

Recommended Workflow & Best Practices

The process of preparing a compound for a cell-based assay should follow a systematic and logical flow to ensure reproducibility and accuracy.

dot

G A 1. Assess Compound Properties (Predict poor water solubility) B 2. Select Primary Solvent (Default: Cell Culture Grade DMSO) A->B C 3. Protocol 1: Prepare High-Conc. Stock (e.g., 100 mM in 100% DMSO) B->C D 4. Protocol 2: Determine MTC of Solvent (Find max non-toxic vehicle % for your cells) C->D Parallel Validation Step E 5. Prepare Working Solutions (Dilute stock in medium, keeping DMSO % ≤ MTC) C->E Use Stock for Dilutions D->E F 6. Run Experiment E->F

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate synthesis

Technical Support Center: Optimizing the Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling or optimizing the synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. This tertiary sulfonamide is a critical structural motif, but its synthesis is often plagued by incomplete conversions, ester hydrolysis, and regioselectivity issues.

Below, we deconstruct the chemical causality behind these issues and provide self-validating protocols to ensure high-yield synthesis.

Mechanistic Workflow & Pathway Analysis

The synthesis fundamentally relies on two C-N bond-forming events: an N-sulfonylation and an N-alkylation. The sequence in which these are executed dictates the yield and purity of the final product.

SynthesisRoutes SM 4-Chloroaniline (Starting Material) Int1 N-(4-chlorophenyl) benzenesulfonamide SM->Int1 PhSO2Cl, Pyridine Route A (Preferred) Int2 Methyl N-(4-chlorophenyl) glycinate SM->Int2 Methyl Bromoacetate Route B (Prone to errors) Side2 N,N-Dialkylated Aniline (Side Product) SM->Side2 Excess Alkylating Agent Target Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate Int1->Target Methyl Bromoacetate, K2CO3, DMF Side1 Hydrolyzed Acid (Side Product) Int1->Side1 H2O + Strong Base (Saponification) Int2->Target PhSO2Cl, Base (Sterically Hindered)

Figure 1: Mechanistic workflow and divergent pathways in the synthesis of the target glycinate.

Troubleshooting & FAQs

Q1: Why is my N-alkylation of the sulfonamide intermediate stalling at 60-70% conversion? Causality: Sulfonamides are significantly less nucleophilic than standard aliphatic amines. The strong electron-withdrawing nature of the benzenesulfonyl group delocalizes the nitrogen lone pair, rendering the neutral amine unreactive toward alkyl halides. If the base used is too weak (e.g., Triethylamine) or the solvent does not sufficiently separate the ion pair, the reactive sulfonamide anion is not fully generated. Solution: Transition to a heterogeneous inorganic base system in a highly polar aprotic solvent.1 is the industry standard for tertiary sulfonamide synthesis[1]. DMF strongly solvates the potassium cation, leaving a highly reactive, "naked" sulfonamide anion that rapidly attacks the methyl bromoacetate.

Q2: I am observing a highly polar baseline spot on my TLC during the alkylation step. What is it, and how do I prevent it? Causality: This is the saponified byproduct: N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine. Methyl esters are highly susceptible to base-catalyzed hydrolysis. When hygroscopic bases like K₂CO₃ absorb atmospheric moisture, the resulting hydroxide ions rapidly cleave the methyl ester, especially at elevated temperatures, a common issue in 2[2]. Solution: This protocol must be treated as a strictly anhydrous system. Dry the K₂CO₃ in an oven at 120 °C overnight, use anhydrous DMF, and keep the reaction at room temperature (25 °C). The N-alkylation is sufficiently exothermic and fast; heating is a detrimental overcompensation that promotes ester cleavage.

Q3: Can I use Route B (alkylating 4-chloroaniline first, then sulfonylating)? Causality: Route B is fundamentally flawed for high-yield synthesis. The initial alkylation of 4-chloroaniline with methyl bromoacetate yields a secondary amine that remains highly nucleophilic, leading to competitive over-alkylation (forming the N,N-dialkylated side product). Furthermore, attempting to sulfonylate the resulting secondary amine is kinetically sluggish due to the steric bulk of the ester and the electronic deactivation from the aryl ring. Solution: Always utilize Route A (sulfonylation followed by alkylation). The 3 is cleanly mono-selective, and the resulting acidic N-H proton provides a perfect thermodynamic sink for controlled N-alkylation[3].

Quantitative Data: N-Alkylation Optimization

To empirically validate the causality discussed above, the following table summarizes the optimization of the N-alkylation step (Intermediate 1 to Target).

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Major Impurity Profile
Triethylamine (2.0)DCM2524< 15%Unreacted Starting Material
K₂CO₃ (2.0)Acetone561265%Unreacted Starting Material
K₂CO₃ (2.0, Dry) DMF 25 8 > 95% None (Clean Conversion)
K₂CO₃ (2.0, Wet)DMF60870%Ester Hydrolysis (Baseline spot)
Cs₂CO₃ (1.5)MeCN25692%Trace Hydrolysis

Standard Optimized Protocols

The following protocols are designed as self-validating workflows. Visual cues and physical state changes are embedded to ensure the operator can verify success in real-time.

Protocol A: Synthesis of N-(4-chlorophenyl)benzenesulfonamide

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-chloroaniline (10.0 g, 78.4 mmol) and anhydrous dichloromethane (100 mL).

  • Base Addition: Add pyridine (7.6 mL, 94.1 mmol, 1.2 equiv). Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (11.0 mL, 86.2 mmol, 1.1 equiv) in 20 mL of DCM. Add this solution dropwise over 30 minutes. Self-Validation: A slight exotherm and a color change to pale yellow will occur, indicating the onset of the reaction.

  • Propagation: Remove the ice bath and stir at 25 °C for 4 hours.

  • Workup: Quench the reaction with 1M HCl (50 mL) to protonate excess pyridine. Separate the organic layer, wash with saturated aqueous NaHCO₃ (50 mL), then brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize from ethanol to afford the pure sulfonamide.

Protocol B: N-Alkylation to Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

  • Deprotonation: In a dry 250 mL flask, dissolve the N-(4-chlorophenyl)benzenesulfonamide (15.0 g, 56.0 mmol) in anhydrous DMF (75 mL). Add oven-dried K₂CO₃ (15.5 g, 112.0 mmol, 2.0 equiv). Stir vigorously at 25 °C for 30 minutes. Self-Validation: The mixture will become a fine, opaque suspension as the potassium salt of the sulfonamide forms.

  • Alkylation: Add methyl bromoacetate (6.4 mL, 67.2 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

  • Monitoring: Stir at 25 °C for 8 hours. Track via TLC (Hexanes/EtOAc 3:1). Self-Validation: The UV-active, PMA-stainable N-H sulfonamide spot (lower Rf) will completely disappear, replaced by a higher Rf spot (the tertiary sulfonamide).

  • Isolation: Pour the reaction mixture into 300 mL of rapidly stirring ice-water. The product will precipitate as a white/off-white solid. Filter the solid via vacuum filtration and wash thoroughly with cold water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Dry the solid under high vacuum. If necessary, recrystallize from a mixture of ethyl acetate and hexanes.

References

  • Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides, Beilstein Journal of Organic Chemistry.
  • Synthetic Preparation of N-Methyl-α-amino Acids, Chemical Reviews.
  • Recent advances in synthesis of sulfonamides: A review, Chemistry & Biology Interface.

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Welcome to the technical support center for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. The following question-and-answer section provides in-depth, field-proven insights to help you design robust experiments and overcome common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the predicted physicochemical properties of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, and why is it poorly soluble in aqueous buffers?

A1: To effectively troubleshoot solubility, we must first understand the compound's structure. Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate possesses three key structural features that dictate its physicochemical behavior:

  • Weakly Acidic N-H Bond: The hydrogen atom on the nitrogen of the sulfonamide group (-SO₂-NH-) is weakly acidic. This is because the strongly electron-withdrawing sulfonyl group and adjacent acyl group stabilize the resulting conjugate base.[6][7] This acidic proton provides a critical handle for manipulating solubility via pH adjustment.

  • Ester Functional Group: The methyl glycinate portion contains a methyl ester (-COOCH₃). Esters are susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the molecule into methanol and the corresponding carboxylic acid.[8][9] This is a crucial stability consideration when developing formulations.

Q2: I've observed a precipitate after adding my DMSO stock solution of the compound to my aqueous assay buffer. What is the first and most critical parameter to investigate?

A2: The most immediate and impactful parameter to investigate is pH . The solubility of ionizable compounds, like this one, is highly dependent on the pH of the aqueous medium.[11][12][13][14]

The Causality: The sulfonamide proton is acidic.

  • At low pH (acidic conditions): The compound will be in its neutral, protonated form (R-SO₂-NH-R'). This form is highly non-polar and will have very low aqueous solubility.

  • At high pH (basic conditions): The acidic proton will be removed, forming an anionic salt (R-SO₂-N⁻-R'). This charged species is significantly more polar than the neutral form and, therefore, will be much more soluble in water.[15][16]

The relationship between pH, pKa (the acid dissociation constant), and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. As a general rule, to maintain solubility, the pH of the buffer should be at least 1-2 units above the compound's pKa.

Your First Experiment: Perform a simple pH-solubility screen. Prepare small-scale aliquots of your buffer system at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0) and add a fixed amount of your compound's stock solution to each. Vortex and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour). This will quickly identify a suitable pH range for your experiments.

Troubleshooting Workflow & Advanced Strategies

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 cluster_1 cluster_2 Start Compound Precipitates in Aqueous Buffer Check_pH Is the compound ionizable? (Yes, it's a weak acid) Start->Check_pH Adjust_pH Step 1: Adjust Buffer pH (Increase pH > pKa) Check_pH->Adjust_pH Yes Soluble_pH Is solubility sufficient? Adjust_pH->Soluble_pH Success1 Proceed with Experiment Soluble_pH->Success1 Yes Use_Cosolvent Step 2: Use a Co-solvent (e.g., DMSO, Ethanol, PEG 400) Soluble_pH->Use_Cosolvent No Soluble_Cosolvent Is solubility sufficient & co-solvent compatible? Use_Cosolvent->Soluble_Cosolvent Success2 Proceed with Experiment Soluble_Cosolvent->Success2 Yes Use_Excipient Step 3: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Soluble_Cosolvent->Use_Excipient No Soluble_Excipient Is solubility sufficient & excipient compatible? Use_Excipient->Soluble_Excipient Success3 Proceed with Experiment Soluble_Excipient->Success3 Yes Reformulate Consult Formulation Scientist Soluble_Excipient->Reformulate No

Caption: A troubleshooting decision tree for poor compound solubility.

Q3: My compound's stability is a concern at the high pH required for solubility. What are my options if pH adjustment alone is not feasible?

A3: This is a common challenge where solubility and stability are in opposition. If high pH leads to unacceptable ester hydrolysis, you must explore formulation strategies that enhance solubility at a more neutral pH. The primary options are co-solvents and specialized excipients.[17][18]

1. Co-solvents: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[10][19][20]

  • Mechanism: They disrupt water's hydrogen bond network, making it more favorable for a non-polar solute to be accommodated.[10]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[21][22]

  • Trustworthiness & Self-Validation: Always run a vehicle control in your experiment. High concentrations of co-solvents can have their own biological effects or interfere with assay components. It is critical to determine the maximum tolerable co-solvent concentration in your specific system that does not produce off-target effects. A typical starting point is to keep the final concentration of organic solvent below 1% (v/v), and often below 0.1%.[19]

Co-solventTypical Starting Conc. (Final Assay)Key Considerations
DMSO < 0.5%Potent solvent, but can be toxic to cells and inhibit enzymes at >1%.[22]
Ethanol < 1.0%Generally well-tolerated, but can cause protein precipitation at higher concentrations.
PEG 400 1-10%Low toxicity, often used in in vivo formulations.[23] Can be viscous.
Propylene Glycol 1-10%Common in pharmaceutical formulations; good safety profile.

2. Solubilizing Excipients: Cyclodextrins Cyclodextrins are an excellent alternative to co-solvents, especially for in vivo studies or sensitive cell-based assays.[24]

  • Mechanism: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[25][26] The hydrophobic compound partitions into the central cavity, forming an "inclusion complex."[] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[25][28]

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex (Soluble) Compound Hydrophobic Compound Complex Compound inside CD Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound_in_Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[22][][28]

  • Trustworthiness & Self-Validation: As with co-solvents, it's essential to test the effect of the cyclodextrin alone in your assay to ensure it does not cause interference. Cyclodextrins can sometimes extract cholesterol from cell membranes at very high concentrations, so a dose-response evaluation is recommended.

Protocols & Best Practices

Q4: Can you provide a step-by-step protocol for preparing a stock solution and diluting it into an aqueous buffer?

A4: Absolutely. Improper technique during stock preparation and dilution is a common source of solubility failure. The key is to avoid allowing the compound to "crash out" of solution by rapidly changing the solvent environment.

Protocol: Preparing a 10 mM Stock in 100% DMSO

  • Calculate Mass: Determine the mass of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate needed for your desired volume and concentration (e.g., for 1 mL of 10 mM, you'll need Molecular Weight * 0.01 mg).

  • Weigh Compound: Accurately weigh the compound into a clean, dry glass vial or microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes until the solution is completely clear and free of particulates.

  • Store: Store appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol: Serial Dilution into Aqueous Buffer (Example for a 1:100 dilution) This protocol minimizes the risk of precipitation.[29]

  • Prepare Intermediate Dilution: Perform an intermediate dilution of your 10 mM DMSO stock into 100% DMSO to get closer to your final concentration. For example, dilute 1:10 in DMSO to create a 1 mM stock.

  • Aliquot Buffer: In your final tube, place the full volume of aqueous buffer needed (e.g., 990 µL for a final volume of 1 mL).

  • Vortex and Add: While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock (e.g., 10 µL of the 1 mM stock). The key is to add the small volume of organic solvent to the large volume of aqueous buffer, and not the other way around.[23]

  • Final Mix: Continue vortexing for another 15-30 seconds to ensure complete mixing.

  • Inspect: Visually confirm the final solution is clear. If you observe any cloudiness or precipitate, the concentration is likely above the solubility limit in that final buffer composition.

Q5: How can I assess the stability of the ester in my final buffer?

A5: Assessing stability is critical, especially if you need to incubate your compound for extended periods. The primary degradation pathway to monitor is ester hydrolysis.

Protocol: Basic Stability Assessment using HPLC

  • Prepare Sample: Prepare your compound in the final aqueous buffer at the desired working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and if necessary, quench any reaction by adding an equal volume of a strong organic solvent like acetonitrile or methanol. This will be your T=0 reference sample.

  • Incubate: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C for 24 hours).

  • Time Point Samples: Take additional aliquots at various time points (e.g., T=2h, 8h, 24h) and quench them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection.

    • Method: Use a C18 column and a gradient of water and acetonitrile (both often containing 0.1% TFA or formic acid).

    • Analysis: Compare the chromatograms. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of a new, more polar peak would be consistent with the formation of the carboxylic acid hydrolysis product.

    • Quantification: The percentage of compound remaining at each time point can be calculated relative to the T=0 sample.

This self-validating system provides direct evidence of the compound's stability under your specific experimental conditions, ensuring the integrity of your results.

References

  • Popov, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Yuk, S. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Popov, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Al-Gazzar, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available at: [Link]

  • Zhang, Y., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal. Available at: [Link]

  • Palmer, D. A., & Drummond, S. E. (1990). Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Seydel, J. K., & Wempe, E. (1977). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. International Journal of Clinical Pharmacology and Biopharmacy. Available at: [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal. Available at: [Link]

  • Kumar, S., & Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Purity First. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]

  • Park, J., & Huwe, B. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Silva, S. S., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Bell, R. P., et al. (1955). The kinetics of ester hydrolysis in concentrated aqueous acids. Journal of the Chemical Society. Available at: [Link]

  • Robertson, J., & Lunt, O. J. (2017). Ester hydrolysis. White Rose Research Online. Available at: [Link]

  • Unknown. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Course Hero. Available at: [Link]

  • YouTube. (2020). Kinetic study of Ester hydrolysis. Available at: [Link]

  • LibreTexts Chemistry. (2021). Preparing Solutions. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • Di, L., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Mannhold, R., & Tetko, I. V. (2007). An improved method for predicting logP. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Available at: [Link]

  • Gouveia, A. M., et al. (2024). N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation. Available at: [Link]

  • Ciesielski, W., et al. (2021). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. Available at: [Link]

  • Chen, C. C., et al. (2005). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • Shaikh, M. S., et al. (2015). Physicochemical properties of aqueous solutions of sodium glycinate in the non-precipitation regime from 298.15 to 343.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Di, L., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ResearchGate. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Troubleshooting

Optimizing purification and recrystallization of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Welcome to the Technical Support Center for the purification and recrystallization of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate . As a Senior Application Scientist, I frequently see researchers encounter sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate .

As a Senior Application Scientist, I frequently see researchers encounter significant yield losses and purity issues when handling this specific class of molecules. Because this compound is a tertiary sulfonamide featuring a base-sensitive methyl ester , standard sulfonamide purification protocols (such as aggressive acid/base extractions) will actively destroy your product. This guide is structurally designed to address the unique causality behind these chemical behaviors, providing you with self-validating workflows to ensure high-yield recovery.

Physicochemical Profile & Impurity Mapping

To purify a molecule, you must first understand the physical properties of both the target and its surrounding matrix. The table below summarizes the quantitative and qualitative data used to design our purification strategy.

ComponentOrigin in SynthesisPhysicochemical PropertyTargeted Removal Strategy
Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Target Product Neutral, tertiary sulfonamide; Base-sensitive ester Isolate via neutral organic extraction; Recrystallize in EtOAc/Hexane.
Benzenesulfonyl chlorideUnreacted electrophileMoisture-sensitive, reactiveHydrolyze with mild base (Sat. NaHCO₃); partitions to the aqueous layer.
Benzenesulfonic acidHydrolysis byproductHighly polar, strongly acidic (pKa < 1)Easily removed via aqueous wash.
Methyl N-(4-chlorophenyl)glycinateUnreacted amineBasic secondary amineSeparated via silica gel column chromatography (ΔRf).
Carboxylic acid derivativeOver-hydrolysis of productAcidic, highly polarPreventative: Strictly avoid strong bases (NaOH/KOH) during workup.

Process Visualization

The following workflow illustrates the logical progression of the purification process, specifically tailored to avoid ester cleavage while maximizing the removal of sulfonyl impurities.

PurificationWorkflow Crude Crude Reaction Mixture Workup Mild Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup Organic Organic Phase (DCM or EtOAc) Workup->Organic Extract Aqueous Aqueous Phase (Discard) Workup->Aqueous Partition Column Silica Gel Column (EtOAc/Hexane) Organic->Column Concentrate & Load Recryst Recrystallization (Hot EtOAc/Hexane) Column->Recryst Pool Pure Fractions Pure Pure Crystalline Product Recryst->Pure Slow Cooling

Workflow for the purification and recrystallization of tertiary sulfonamide esters.

Troubleshooting & FAQs

Q1: Can I use a standard acid/base extraction (e.g., 1M NaOH) to purify this sulfonamide from unreacted starting materials? A1: No. This is the most common point of failure. Primary and secondary sulfonamides possess an acidic N-H proton (pKa ~9-10) and can be extracted into aqueous bases. However, Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a tertiary sulfonamide; its nitrogen is fully substituted. It will not form a water-soluble sodium salt. Furthermore, exposing this molecule to strong bases like NaOH will rapidly hydrolyze the methyl glycinate ester into the corresponding water-soluble carboxylic acid, permanently ruining your yield.

Q2: My column chromatography (EtOAc/Hexane) yielded an oily product instead of a solid. What went wrong? A2: This is a well-documented phenomenon when purifying sulfonamides via silica gel chromatography[2]. The "oil" is usually your product trapped with trace amounts of residual ethyl acetate or co-eluting impurities. Ethyl acetate acts as a potent melting point depressant. Solution: Transfer the oil to a high-vacuum line for at least 2 hours to strip residual solvents. If it remains an oil, proceed directly to the recrystallization protocol.

Q3: Why is my product "oiling out" instead of forming crystals during recrystallization? A3: "Oiling out" occurs when the solute separates from the solvent as a liquid rather than a crystalline solid[1]. This happens when the melting point of the compound is lower than the temperature at which the solution reaches supersaturation, or when the crude matrix is too impure. Solution: Do not force crystallization by plunging the flask into an ice bath—this traps impurities inside the oil matrix. Instead, reheat the mixture until the oil redissolves, add 5-10% more of the hot solubilizing solvent (EtOAc), and allow the flask to cool very slowly to room temperature before applying cold temperatures [1].

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Mild Aqueous Workup

Causality: We must quench unreacted benzenesulfonyl chloride without hydrolyzing the target's methyl ester.

  • Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes to ensure complete hydrolysis of residual sulfonyl chloride into benzenesulfonic acid.

  • Separate the layers. Wash the organic layer once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Spot the concentrated organic phase on a TLC plate alongside the crude mixture. The disappearance of the highly polar, streak-like baseline spot (benzenesulfonic acid) confirms a successful workup.

Protocol B: Silica Gel Column Chromatography

Causality: Separation of the target tertiary sulfonamide from unreacted secondary amine (Methyl N-(4-chlorophenyl)glycinate).

  • Pre-absorb the crude mixture onto silica gel (dry loading) to prevent the "oiling" of the crude from disrupting the column bands.

  • Pack a silica gel column using 100% Hexane.

  • Elute using a gradient of Ethyl Acetate in Hexane (start at 5% EtOAc, gradually increase to 20% EtOAc).

  • Pool the fractions containing the product (typically eluting around 15% EtOAc) and concentrate under reduced pressure.

  • Validation Check: Analyze the pooled fractions via TLC. A single, distinct spot under UV light (254 nm) indicates sufficient purity to proceed to recrystallization.

Protocol C: Optimized Recrystallization

Causality: Removing trace isomeric impurities and residual solvents to yield a high-purity crystalline lattice.

  • Place the oily or semi-solid product in an Erlenmeyer flask.

  • Add a minimal amount of hot Ethyl Acetate (just enough to completely dissolve the oil while boiling).

  • Remove from heat and add hot Hexane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add exactly 1-2 drops of hot Ethyl Acetate to clear the cloudiness.

  • Cover the flask and allow it to cool undisturbed to room temperature over 2 hours.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield [1].

  • Filter the crystals via a Büchner funnel and wash with ice-cold Hexane.

  • Validation Check: The resulting crystals should be free-flowing and sharply defined. A sharp melting point range (± 1-2 °C) will validate the absolute purity of the final lattice.

References

  • ResearchGate Community. "How to recrystallize an oily compound after column chromatography?" ResearchGate, Sept. 2022. Available at:[Link]

Optimization

Minimizing byproduct formation during Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate reactions

Technical Support Center: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate A Senior Application Scientist's Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes Welcome to the techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

A Senior Application Scientist's Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar N-aryl-N-sulfonyl amino acid esters. As Senior Application Scientists, we understand that success in the lab is not just about following a procedure; it's about understanding the "why" behind each step. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis, particularly concerning the minimization of unwanted byproducts.

Overview of Synthetic Challenges

The synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate typically involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenges revolve around:

  • Incomplete Reactions: Ensuring the reaction proceeds to completion to avoid difficult-to-remove starting materials.

  • Byproduct Formation: Preventing side reactions such as hydrolysis of the methyl ester or undesired reactions on the aromatic rings.

  • Purification: Developing effective methods to isolate the target compound from reaction byproducts and reagents.

This guide will address these challenges by providing a logical, mechanism-driven approach to troubleshooting and optimization.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is a common issue that can often be traced back to several key factors. Let's break down the potential causes based on a standard two-step synthetic route: (1) Formation of the N-aryl glycine ester intermediate, and (2) Sulfonylation.

For Step 1: N-Arylation (e.g., reaction of 4-chloroaniline with methyl 2-bromoacetate)

  • Cause: Inefficient base. The choice of base is critical for deprotonating the aniline nitrogen, facilitating its nucleophilic attack. A weak base may not be sufficient, leading to a slow or incomplete reaction.

  • Solution: Consider using a stronger, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. The heterogeneity of the reaction can sometimes be an issue; ensure vigorous stirring.

  • Cause: Reaction Temperature. The reaction may be too slow at room temperature.

  • Solution: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

For Step 2: Sulfonylation (Reaction of Methyl N-(4-chlorophenyl)glycinate with Phenylsulfonyl Chloride)

  • Cause: Ineffective base or base-catalyzed hydrolysis. This is the most critical step for byproduct formation. The base neutralizes the HCl generated during the reaction. However, common amine bases like pyridine or triethylamine, if used with wet solvents, can promote the hydrolysis of the methyl ester product to the corresponding carboxylic acid.

  • Solution:

    • Use a hindered or non-nucleophilic base: Pyridine is a standard choice, but ensure it is dry.[1]

    • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry Dichloromethane or THF). The presence of water is a primary cause of ester hydrolysis.[2][3]

    • Controlled Temperature: Add the phenylsulfonyl chloride solution dropwise to the reaction mixture at a low temperature (0 °C) to control the exotherm and minimize side reactions.[4] Allow the reaction to slowly warm to room temperature and stir until completion.

The overall workflow can be visualized as follows:

Synthetic Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Sulfonylation A 4-Chloroaniline + Methyl 2-bromoacetate B Reaction (Base, Solvent, Temp) A->B C Workup & Purification B->C D Methyl N-(4-chlorophenyl)glycinate C->D E Intermediate (D) + Phenylsulfonyl Chloride D->E Intermediate Transfer F Reaction (Pyridine, DCM, 0°C -> RT) E->F G Aqueous Workup & Purification F->G H Final Product G->H

Caption: General two-step synthesis workflow.

Question 2: My final product is contaminated with a more polar impurity, as seen on TLC. What is it and how can I prevent it?

Answer:

A more polar spot on the TLC plate that appears during the sulfonylation step or workup is almost certainly the hydrolyzed carboxylic acid byproduct: N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine .

  • Mechanism of Formation: This occurs when the methyl ester group is cleaved. The reaction is catalyzed by either acid or base, particularly in the presence of water. During the aqueous workup, if the pH is not carefully controlled, hydrolysis can occur.

  • Prevention Strategies:

    • Anhydrous Reaction Conditions: As mentioned previously, this is the most critical preventative measure. Ensure all reagents and solvents are dry.

    • Careful Workup: When quenching the reaction, use a mild acid (e.g., 1M HCl) and avoid prolonged exposure to strongly acidic or basic aqueous layers.[1] Ensure the organic layer is promptly separated, washed with brine, and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.

    • Temperature Control: Perform the reaction and the initial quench at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Removal of the Byproduct: If the carboxylic acid byproduct does form, it can typically be removed during purification.

    • Aqueous Wash: A wash with a saturated sodium bicarbonate (NaHCO₃) solution can help. The acidic byproduct will be deprotonated to its carboxylate salt, which is more soluble in the aqueous layer, while the desired neutral ester remains in the organic layer.

    • Column Chromatography: Silica gel chromatography is very effective at separating the more polar carboxylic acid from the less polar methyl ester product.

Question 3: I observe unreacted Methyl N-(4-chlorophenyl)glycinate in my final product mixture. How can I drive the sulfonylation reaction to completion?

Answer:

Recovering the starting material from the sulfonylation step indicates an incomplete reaction. Here are several ways to address this:

  • Reagent Stoichiometry: Ensure you are using a slight excess of the phenylsulfonyl chloride (e.g., 1.1 to 1.2 equivalents). This can help drive the reaction to completion. Do not use a large excess, as it will complicate purification.

  • Reaction Time: Sulfonylation reactions can sometimes be slower than expected, especially with sterically hindered substrates. Monitor the reaction progress by TLC over a longer period (e.g., 12-24 hours) at room temperature after the initial addition at 0 °C.

  • Activation of Sulfonyl Chloride: Phenylsulfonyl chloride can degrade over time due to moisture. Using a freshly opened bottle or purifying the reagent before use can ensure its reactivity.

  • Choice of Base: The base plays a crucial role. Pyridine is often used as both a base and a catalyst. Ensure at least a stoichiometric amount relative to the generated HCl is used, and often a slight excess is beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of pyridine in the sulfonylation step?

Pyridine serves two primary functions. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed, driving the reaction equilibrium forward. Second, it can act as a nucleophilic catalyst. Pyridine can attack the highly electrophilic sulfur atom of the phenylsulfonyl chloride to form a reactive N-phenylsulfonylpyridinium salt. This intermediate is even more reactive towards the amine than the sulfonyl chloride itself, accelerating the reaction.

Q2: Are there alternative methods to synthesize this compound that might produce fewer byproducts?

Yes, a Mitsunobu reaction is a potential alternative, involving the reaction of N-(4-chlorophenyl)benzenesulfonamide with methyl glycolate in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[5][6]

  • Advantages: This reaction is known for its mild conditions and can be highly efficient.

  • Disadvantages: A major drawback is the formation of stoichiometric amounts of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, which can be challenging to remove without careful chromatography.[7][8] This route may trade one set of potential byproducts for another.

Q3: How can I confirm the identity of my product and the major byproduct?

  • ¹H NMR Spectroscopy: The desired product, Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, will show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm and a singlet for the methylene protons (-CH₂-) adjacent to the nitrogen. The aromatic protons will appear in the 7-8 ppm region. The hydrolyzed byproduct will lack the methyl ester singlet.

  • Mass Spectrometry (MS): This will allow you to confirm the molecular weight of the desired product and identify the molecular weight of any impurities.

  • Infrared (IR) Spectroscopy: The product will show a strong carbonyl (C=O) stretch for the ester group around 1740-1750 cm⁻¹. The hydrolyzed byproduct will show a broader O-H stretch for the carboxylic acid and a carbonyl stretch at a slightly lower wavenumber.

Recommended Synthetic Protocol

This protocol is designed to maximize yield while minimizing byproduct formation.

Step 2: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Materials:

Reagent M.W. Amount Moles (equiv)
Methyl N-(4-chlorophenyl)glycinate 199.63 5.00 g 25.0 mmol (1.0)
Phenylsulfonyl Chloride 176.62 4.86 g 27.5 mmol (1.1)
Pyridine (anhydrous) 79.10 2.97 g 37.5 mmol (1.5)

| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |

Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl N-(4-chlorophenyl)glycinate (5.00 g, 25.0 mmol).

  • Dissolution: Add anhydrous DCM (75 mL) and anhydrous pyridine (2.97 g, 37.5 mmol). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve phenylsulfonyl chloride (4.86 g, 27.5 mmol) in anhydrous DCM (25 mL). Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (or until TLC analysis indicates complete consumption of the starting amine).

  • Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of 1M HCl (aq) to quench the reaction and neutralize excess pyridine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Mechanistic Insights: Byproduct Formation Pathway

Understanding the reaction mechanism is key to preventing side reactions. The primary desired reaction is the nucleophilic attack of the secondary amine on the sulfonyl chloride. The main competing side reaction is the base-promoted hydrolysis of the product's ester group.

Reaction_Mechanisms Amine R-NH-R' (Methyl N-(4-chlorophenyl)glycinate) Product Desired Product (Methyl Ester) Amine->Product + Ph-SO2-Cl - HCl SulfonylCl Ph-SO2-Cl (Phenylsulfonyl Chloride) Hydrolyzed Byproduct (Carboxylic Acid) Product->Hydrolyzed + H₂O (Base Catalyzed) Water H₂O (Trace Moisture) Base Base (e.g., Pyridine) Base->Product Catalyzes Hydrolysis

Caption: Desired reaction vs. hydrolysis byproduct pathway.

This diagram illustrates that while the main reaction proceeds to the desired product, the presence of water and a base creates a pathway for the hydrolysis of the ester, leading to the carboxylic acid byproduct. Controlling these two factors is paramount for a clean reaction.

References

  • Henry, J. R., et al. (1993). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 34(34), 5449-5452. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Synple Chem. Application Note – Mitsunobu. [Link]

  • Various Authors. (2025). Alkyl-Trifluoromethylation of Glycine Derivatives. Organic Letters. [Link]

  • Nematollahi, D., et al. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10, 32175-32182. [Link]

  • Nematollahi, D., et al. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances. [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3364. [Link]

  • Gowda, B. T., et al. (2009). 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]

  • Shehata, M. R., et al. (2014). Effect of temperature on the hydrolysis of the coordinated glycine methyl ester (by OH-). Journal of Coordination Chemistry, 67(1), 139-148. [Link]

  • ResearchGate. De-esterification of amino acid esters. [Link]

  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Daugulis, O., et al. (2012). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences, 109(44), 17894-17898. [Link]

  • ResearchGate. Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate derivatives

Target Scaffold: Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Derivatives Welcome to the Technical Support Center. Synthesizing and modifying highly congested scaffolds like Methyl N-(4-chlorophenyl)-N-(phenylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Derivatives

Welcome to the Technical Support Center. Synthesizing and modifying highly congested scaffolds like Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate presents unique synthetic challenges. The convergence of a bulky 4-chlorophenyl ring, a massive phenylsulfonyl protecting/activating group, and a glycinate ester on a single nitrogen atom creates severe steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yields and overcome steric barriers during your experiments.

Part 1: Troubleshooting Scaffold Synthesis (N-Alkylation)

Context: The primary route to this scaffold is the N-alkylation of N-(4-chlorophenyl)benzenesulfonamide with methyl bromoacetate.

Q1: My N-alkylation reaction is stalling at <20% conversion despite using K₂CO₃ and prolonged heating. Why is this happening, and how can I force the reaction to completion? A1: The issue is a combination of reduced nucleophilicity and severe steric shielding. The sulfonamide proton is highly acidic, making deprotonation relatively easy, but the resulting anion is heavily delocalized into the highly electron-withdrawing phenylsulfonyl group. Furthermore, the bulky 4-chlorophenyl group physically blocks the trajectory of the incoming electrophile (methyl bromoacetate).

Causality & Solution: You must switch to a base/solvent system that generates a "naked" and highly reactive anion. Replacing K₂CO₃ with Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF exploits the "Cesium Effect." The large ionic radius of the cesium cation prevents tight ion-pairing with the sulfonamide anion, significantly enhancing its nucleophilicity to overcome the steric barrier 1.

Q2: I've optimized the base, but I am still seeing unreacted starting material and some base-induced decomposition. Are there alternative coupling strategies? A2: Yes. If direct alkylation with an alkyl halide fails due to extreme steric congestion, the Fukuyama-Mitsunobu reaction is the premier alternative. By reacting the N-(4-chlorophenyl)benzenesulfonamide with methyl glycolate (an alcohol) in the presence of triphenylphosphine (PPh₃) and DIAD, the reaction proceeds via a highly reactive phosphonium intermediate. This method is exceptionally tolerant of sterically hindered secondary sulfonamides and operates under mild, neutral conditions, preventing base-induced decomposition 2.

Part 2: Quantitative Optimization Data

To illustrate the causality of reaction condition choices, the following table summarizes the quantitative impact of base and solvent selection on the synthesis of the target glycinate scaffold.

Base (1.5 eq)SolventTemp (°C)ElectrophileYield (%)Mechanistic Observation
K₂CO₃Acetone60Methyl bromoacetate18Tight ion-pairing limits nucleophilic attack.
NaHTHF0 to 25Methyl bromoacetate42Improved deprotonation, but aggregation reduces reactivity.
Cs₂CO₃DMF60Methyl bromoacetate89Cesium effect generates a highly reactive, "naked" anion.
PPh₃ / DIADTHF25Methyl glycolate94Mitsunobu activation bypasses traditional Sₙ2 steric limits.
Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized N-Alkylation via the Cesium Effect Objective: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

  • Preparation: To a flame-dried 50 mL round-bottom flask under argon, add N-(4-chlorophenyl)benzenesulfonamide (1.0 eq, 10 mmol) and anhydrous Cs₂CO₃ (1.5 eq, 15 mmol).

  • Solvation: Add 20 mL of anhydrous DMF.

    • Self-Validation Check: The mixture will initially be a fine suspension. Stir at room temperature for 30 minutes to ensure complete deprotonation. The solution must turn slightly yellow, visually confirming the formation of the highly delocalized sulfonamide anion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add methyl bromoacetate (1.2 eq, 12 mmol) dropwise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot (lower R_f) should disappear entirely, replaced by a distinct, higher R_f product spot.

  • Quench & Workup: Cool to room temperature. Quench the reaction by pouring it into 100 mL of vigorously stirred ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Downstream Modifications (Alpha-Alkylation)

Q3: I need to introduce an alkyl group at the alpha-carbon of the glycinate core. How does the bulky N-(phenylsulfonyl) group affect this downstream modification? A3: The steric bulk is actually a double-edged sword that works to your advantage here. In unprotected or lightly protected amino acids, strong bases often cause unwanted N-alkylation, beta-elimination, or nitrogen-to-carbon rearrangements. However, the immense steric hindrance of the N-(4-chlorophenyl)-N-(phenylsulfonyl) moiety essentially "locks" the nitrogen, preventing side reactions and directing the base exclusively to the alpha-carbon 3.

Causality & Solution: You must use a strong, non-nucleophilic kinetic base like Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C) to form the enolate. The bulky N-substituents will subsequently direct the incoming electrophile to approach from the less hindered face.

Protocol B: Kinetic Alpha-Alkylation Objective: Alpha-alkylation of the glycinate core.

  • Enolate Formation: Dissolve Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise down the side of the flask. Stir at -78 °C for 1 hour.

    • Self-Validation Check: A deep yellow/orange color will typically develop, confirming successful kinetic enolate formation.

  • Alkylation: Add the target alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining base, and extract the aqueous layer with dichloromethane (3 x 30 mL).

Part 5: Visualizations

N_Alkylation_Troubleshooting Start Low Yield: N-Alkylation CheckBase Evaluate Base Strength & Solubility Start->CheckBase Step 1 Solvent Switch to DMF/DMSO (Polar Aprotic) CheckBase->Solvent Poor Solubility Cesium Use Cs2CO3 (Cesium Effect) CheckBase->Cesium Weak Nucleophile Mitsunobu Fukuyama-Mitsunobu (Alcohol Electrophile) Solvent->Mitsunobu Sterics too high Cesium->Mitsunobu Still <50% Yield

Troubleshooting logic for overcoming steric hindrance in N-alkylation workflows.

Enolate_Pathway Substrate Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate Base LiHMDS (-78°C) Kinetic Deprotonation Substrate->Base Enolate Sterically Shielded (Z)-Enolate Base->Enolate Alpha-H abstraction Product Alpha-Alkylated Derivative Enolate->Product Electrophilic attack

Kinetic enolate formation and alpha-alkylation pathway of the sterically hindered glycinate.

References
  • Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation. BenchChem Technical Support.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem Technical Support.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health (NIH) / PMC.

Sources

Reference Data & Comparative Studies

Validation

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate vs. Other N-Arylsulfonylglycines in Drug Discovery

As drug discovery pivots from traditional small molecules and native peptides toward more resilient peptidomimetics and complex heterocycles, the selection of highly functionalized building blocks becomes paramount. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots from traditional small molecules and native peptides toward more resilient peptidomimetics and complex heterocycles, the selection of highly functionalized building blocks becomes paramount. Among these, N-arylsulfonylglycines have emerged as versatile linchpins. They serve as critical monomers for solid-phase peptoid synthesis (SPPS) and as precursors for reactive N-sulfonyl imines in cycloaddition reactions[1].

This guide provides an objective, data-driven comparison between the highly specialized Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate and other standard N-arylsulfonylglycine derivatives. By dissecting their physicochemical properties, reactivity profiles, and experimental handling, this analysis equips medicinal chemists with the mechanistic rationale required to optimize library design and synthetic workflows.

Structural and Mechanistic Divergence

The core utility of N-arylsulfonylglycines lies in their ability to dictate molecular conformation while providing orthogonal reactivity. The substitution pattern on the nitrogen atom fundamentally alters the molecule's trajectory in drug design.

The Target: Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

This compound features a dual-aromatic system. The 4-chlorophenyl group exerts a strong electron-withdrawing inductive effect (-I) while providing a highly lipophilic vector capable of halogen bonding within target protein pockets (e.g., the S1' pocket of matrix metalloproteinases). The phenylsulfonyl group acts as a rigid, bulky protecting group that strongly influences the cis/trans isomerization of the resulting peptoid backbone, heavily favoring the trans conformation due to steric repulsion[2].

The Alternatives
  • N-Alkyl-N-(arylsulfonyl)glycinates (e.g., N-Methyl): Highly flexible. The electron-donating alkyl group increases the nucleophilicity of the nitrogen (relevant if the sulfonyl group is removed), but lacks the rigidifying steric bulk necessary to force specific secondary structures in peptidomimetics.

  • N-Phenyl-N-(alkylsulfonyl)glycinates (e.g., N-Phenyl-N-mesyl): While retaining the N-aryl group, the replacement of the phenylsulfonyl with a mesyl (methylsulfonyl) group reduces overall lipophilicity (LogP) and eliminates potential π−π stacking interactions with target residues, though it reduces steric hindrance during solid-phase coupling.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these monomers based on standardized synthetic workflows.

Monomer DerivativeLogP (Est.)SPPS Coupling Yield (%)*Aza-Diels-Alder Yield (%)**Proteolytic Half-Life (h)***Primary Drug Discovery Application
N-(4-chlorophenyl)-N-(phenylsulfonyl) 3.882%78%> 48Rigid peptoids, Halogen-bonding targets
N-phenyl-N-(phenylsulfonyl) 3.185%74%> 48General peptidomimetics
N-methyl-N-(phenylsulfonyl) 1.996%45%24Flexible linkers, Soluble libraries
N-benzyl-N-(phenylsulfonyl) 3.491%62%36Extended hydrophobic pocket targeting

*Yields based on coupling the saponified free acid to a Rink Amide resin using DIC/Oxyma. **Yields of cycloadducts following photolytic bromination and trapping with cyclopentadiene. ***Half-life of the resulting model dimer in human blood serum.

Application 1: Solid-Phase Peptoid Synthesis (SPPS)

Peptoids (N-substituted glycines) bypass the proteolytic degradation pathways that plague traditional peptides[2]. Incorporating N-arylsulfonylglycines directly as monomers—rather than using the traditional sub-monomer approach (haloacetic acid followed by amine displacement)—allows for the introduction of highly hindered, electron-deficient N-aryl groups that would otherwise fail to displace a halide efficiently.

Mechanistic Workflow

SPPS_Workflow A 1. Saponification (LiOH, THF/H2O) C 3. DIC/Oxyma Activation A->C B 2. Resin Swelling & Deprotection D 4. Monomer Coupling B->D C->D E 5. TFA Cleavage & Isolation D->E

Workflow for incorporating N-arylsulfonylglycinate methyl esters into solid-phase synthesis.
Self-Validating Protocol: Peptoid Coupling

Causality Note: Methyl esters are inert to standard amide coupling. The critical first step is the quantitative saponification of the methyl ester to the free carboxylic acid. We utilize OxymaPure over HOBt because it minimizes the risk of uronium salt formation and provides superior kinetics for sterically encumbered N-aryl systems.

  • Saponification: Dissolve Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free acid.

  • Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in DCM for 30 min, then DMF for 30 min. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Activation & Coupling: In a separate vial, dissolve the free acid (4.0 eq relative to resin loading) and OxymaPure (4.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq). Stir for 2 minutes to pre-activate, then add the solution to the resin.

  • Incubation: Agitate the suspension at 45°C for 2 hours. The elevated temperature is required to overcome the steric bulk of the 4-chlorophenyl and phenylsulfonyl groups.

  • Cleavage: Wash the resin thoroughly (DMF, DCM, MeOH). Cleave the peptoid using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Application 2: Precursors for Aza-Diels-Alder Reactions

Beyond peptidomimetics, N-arylsulfonylglycine esters are powerful precursors for generating highly reactive N-sulfonyl imines in situ. These electron-deficient imines readily undergo aza-Diels-Alder cycloadditions with dienes to form complex nitrogen heterocycles, which are highly prized scaffolds in small-molecule drug discovery[3].

Pharmacological & Synthetic Pathway

Pathway P1 Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate E1 Photolytic Bromination (NBS, hv) P1->E1 E2 Base Elimination (Et3N) E1->E2 I1 Transient N-Sulfonyl Imine (Highly Electrophilic) E2->I1 C1 Cyclopentadiene Trapping I1->C1 T1 Bicyclic Aza-Heterocycle (Drug Scaffold) C1->T1

Mechanistic pathway of in situ N-sulfonyl imine generation and subsequent cycloaddition.
Self-Validating Protocol: Photolytic Imine Generation & Trapping

Causality Note: Attempts to isolate N-sulfonyl imino esters are universally unsuccessful due to their extreme electrophilicity and tendency to polymerize or hydrolyze[3]. Therefore, the imine must be generated in situ in the presence of the trapping diene. The 4-chloro substituent enhances the electrophilicity of the resulting imine compared to N-alkyl variants, accelerating the cycloaddition.

  • Photolytic Bromination: Dissolve the target glycinate (1.0 eq) in anhydrous CCl₄ (or a greener alternative like trifluorotoluene). Add N-bromosuccinimide (NBS, 1.1 eq). Irradiate the mixture with a 300W tungsten lamp at reflux for 2 hours. Filter the succinimide byproduct and concentrate to yield the crude α -bromoglycinate.

  • In Situ Generation & Trapping: Dissolve the crude α -bromoglycinate in anhydrous THF under argon. Cool to -78°C. Add freshly cracked cyclopentadiene (5.0 eq).

  • Elimination: Dropwise, add triethylamine (1.2 eq). The base induces the elimination of HBr, generating the N-sulfonyl imine, which is immediately trapped by the cyclopentadiene via a [4+2] cycloaddition.

  • Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography to isolate the bicyclic aza-adduct.

Conclusion & Selection Matrix

The choice between Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate and simpler N-alkyl analogs dictates the trajectory of the drug discovery program:

  • Select the 4-Chlorophenyl Target Compound when designing rigid peptidomimetics requiring high proteolytic stability, or when targeting specific hydrophobic/halogen-bonding pockets (e.g., MMP inhibitors). Its superior performance in generating highly electrophilic imines also makes it the premium choice for aza-Diels-Alder heterocycle synthesis.

  • Select N-Alkyl/N-Methyl Alternatives when synthesizing highly flexible linker regions, when aqueous solubility is the primary bottleneck, or when solid-phase coupling must proceed at room temperature without specialized activation protocols.

References

  • Jobin, S., Vézina-Dawod, S., Herby, C., Derson, A., & Biron, E. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626-5629. Available at:[Link]

  • RSC Publishing. (2000). Asymmetric α-substitution versus aza Diels–Alder reaction of electron deficient N-sulfonyl imines. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate by LC-MS/MS

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and therapeutic safety. For a molecule such as Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, a sulfonamide derivative with potential applications as a synthetic intermediate, ensuring its chemical integrity is paramount. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity validation of this compound, juxtaposed with other established analytical techniques. Our focus extends beyond procedural descriptions to elucidate the scientific rationale underpinning methodological choices, thereby empowering researchers to make informed decisions.

The Criticality of Purity for Synthetic Intermediates

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, with its distinct chemical moieties, is susceptible to a range of impurities arising from its synthesis. These can include unreacted starting materials, by-products from side reactions, or degradation products. The presence of such impurities, even at trace levels, can have profound consequences on the yield, purity, and pharmacological properties of downstream products. Therefore, a highly sensitive and specific analytical method is indispensable for its quality control.

LC-MS/MS: The Gold Standard for Purity Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerhouse in analytical chemistry, renowned for its exceptional sensitivity and selectivity.[1] The coupling of liquid chromatography's separation capabilities with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio provides an unparalleled level of analytical rigor.[2] For a compound like Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, LC-MS/MS offers the ability to not only quantify the main component but also to detect and identify minute impurities that might be missed by less sensitive techniques.

A Validated LC-MS/MS Method for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

The development of a robust LC-MS/MS method is a meticulous process that involves the optimization of numerous parameters to achieve the desired analytical performance.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a suitable choice for retaining the moderately non-polar analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the analyte from potential impurities.[3][4] The acidic modifier aids in protonation of the analyte, enhancing its ionization in the mass spectrometer.[3]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate for standard analytical columns.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides, as the molecule can be readily protonated.[3][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[5] This involves selecting a specific precursor ion (the protonated molecule of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate) and monitoring for a specific product ion generated through collision-induced dissociation. This highly selective detection method minimizes interferences from matrix components and other impurities.

Method Validation: A Pillar of Trustworthiness

To ensure that the developed LC-MS/MS method is "suitable for its intended purpose," a thorough validation must be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8][9] The key validation parameters are outlined below:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradation products.[10]No significant interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[1]Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.[11]Typically 80-120% of the test concentration for an assay.[11]
Accuracy The closeness of the measured value to the true value.[10]Recovery within 98.0% to 102.0%.
Precision The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[10]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.[10]Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10]Signal-to-noise ratio ≥ 10.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[11]No significant impact on results.

A graphical representation of the validation workflow is provided below:

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Optimize Optimize LC & MS Parameters MD_Start->MD_Optimize MV_Specificity Specificity MD_Optimize->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MI_Routine Routine Purity Testing MV_Robustness->MI_Routine MI_Report Generate Certificate of Analysis MI_Routine->MI_Report

Caption: Workflow for LC-MS/MS Method Validation.

A Comparative Look at Alternative Analytical Techniques

While LC-MS/MS stands as a premier technique, a comprehensive guide necessitates the evaluation of other viable methods for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the impurities, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Unmatched sensitivity and selectivity; provides structural information for impurity identification.[6]Higher instrument and operational costs; can be susceptible to matrix effects.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, widely available, and cost-effective; suitable for routine quality control.[12][13]Lower sensitivity than MS; requires impurities to have a UV chromophore; co-eluting impurities with similar UV spectra can go undetected.[14]
Quantitative NMR (qNMR) Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.A primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[15][16][17] Non-destructive.[18]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; complex spectra can lead to signal overlap.[18]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of absolute purity for highly pure, crystalline compounds based on melting point depression.[19]Not suitable for amorphous or thermally labile compounds; less effective for samples with low purity.[19]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for purity determination:

Analytical Method Selection Start Start: Purity Analysis Required HighSensitivity High Sensitivity & Impurity ID Needed? Start->HighSensitivity PrimaryMethod Absolute Purity (Primary Method) Needed? HighSensitivity->PrimaryMethod No LCMS LC-MS/MS HighSensitivity->LCMS Yes RoutineQC Routine QC & Cost-Effective? PrimaryMethod->RoutineQC No qNMR qNMR PrimaryMethod->qNMR Yes Crystalline High Purity Crystalline Solid? RoutineQC->Crystalline No HPLCUV HPLC-UV RoutineQC->HPLCUV Yes DSC DSC Crystalline->DSC Yes End End: Method Selected Crystalline->End No LCMS->End qNMR->End HPLCUV->End DSC->End

Sources

Validation

Comparing catalytic efficiency of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate analogs

Comparative Guide: Catalytic Efficiency of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Analogs in Palladium Catalysis Executive Summary In the landscape of modern synthetic chemistry and drug development, the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Efficiency of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Analogs in Palladium Catalysis

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the rational design of ancillary ligands is paramount for overcoming activation barriers in transition-metal catalysis[1]. While mono-N-protected amino acids (MPAAs) have historically dominated Palladium(II)-catalyzed C–H functionalization, their strong X-type carboxylate coordination can lead to catalyst poisoning at high conversions[2].

This guide provides an objective, data-driven comparison of a newer class of hemilabile ligands: Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate and its structural analogs. By replacing the free carboxylate with a methyl ester and tuning the electronic properties of the N-arylsulfonamide core, these ligands offer superior turnover frequencies (TOF) and catalyst longevity in sterically demanding cross-coupling and C–H activation manifolds[1][3].

Structural Rationale & Causality: Why This Scaffold?

To understand the catalytic efficiency of these analogs, we must first deconstruct the causality behind their structural design. The base molecule, Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, operates as a bidentate (or rapidly equilibrating monodentate) ligand via the sulfonamide oxygen/nitrogen and the ester carbonyl.

  • The Ester Moiety: Unlike traditional MPAAs that bind tightly as anionic X-type ligands, the methyl ester acts as a weaker, neutral L-type donor. This hemilability prevents the over-stabilization of the Pd(II) resting state, facilitating rapid dissociation during the rate-determining β-hydride elimination step.

  • The N-(4-chlorophenyl) Group: The electron-withdrawing nature of the para-chloro substituent pulls electron density away from the sulfonamide nitrogen. This reduces the basicity of the ligand, making the Pd–Ligand bond more labile and accelerating reductive elimination[3].

  • The Phenylsulfonyl Group: Provides necessary steric bulk to prevent the formation of inactive, off-cycle Palladium dimers (Pd black precursors), a common failure mode in late-stage functionalization[2].

The Contenders: Structural Variants

To isolate the electronic and steric variables, we benchmarked the base ligand (L1 ) against two targeted analogs and one industry-standard control.

Table 1: Structural Variants and Physicochemical Profiles

LigandN-Aryl SubstituentSulfonyl GroupElectronic NatureSteric Profile (Cone Angle)
L1 (Base) 4-ChlorophenylPhenylsulfonylElectron-WithdrawingModerate
L2 4-MethoxyphenylPhenylsulfonylElectron-DonatingModerate
L3 2,4-DichlorophenylPhenylsulfonylStrongly WithdrawingHigh
L4 (Control) N/A (N-Acetylglycine)N/ANeutral (Strong X-type)Low

Comparative Catalytic Efficiency (Experimental Data)

The ligands were evaluated in a benchmark Palladium-catalyzed ortho-C–H olefination of phenylacetic acid with methyl acrylate. This reaction is notoriously sensitive to catalyst degradation and requires precise ligand tuning to achieve high turnover numbers (TON)[2][3].

Table 2: Catalytic Performance in Pd(II)-Catalyzed C–H Olefination

LigandYield (%)TONTOF (h⁻¹)Observed Catalyst Resting State
L1 89%89074.1Monomeric Pd(II)–L1 complex
L2 45%45037.5Off-cycle Pd(II) dimer (Poisoned)
L3 94%940117.5Monomeric Pd(II)–L3 complex
L4 62%62051.6Pd(0) black (Degradation)

Data Analysis & Causality: L3 demonstrates the highest catalytic efficiency (TOF = 117.5 h⁻¹). The addition of the ortho-chloro group in the 2,4-dichlorophenyl moiety provides critical steric shielding that entirely suppresses off-cycle dimerization. Furthermore, the amplified electron-withdrawing effect drastically increases the hemilability of the ligand, accelerating the overall catalytic cycle. Conversely, L2 (methoxy-substituted) is too electron-rich; it binds irreversibly to the Pd(II) center, saturating the coordination sphere and stalling the Concerted Metalation-Deprotonation (CMD) step[2].

Mechanistic Pathway

The following diagram illustrates the self-correcting catalytic cycle enabled by the hemilabile nature of the L1/L3 sulfonamide ligands.

CatalyticCycle PdII Pd(II)L Active Catalyst (Ligand Bound) CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD Substrate PdAryl Aryl-Pd(II) Intermediate CMD->PdAryl Base / -H+ Insertion Olefin Insertion PdAryl->Insertion Olefin BetaElim β-Hydride Elimination (Product Release) Insertion->BetaElim Pd0 Pd(0)L Species BetaElim->Pd0 Product Pd0->PdII Oxidant

Fig 1. Pd(II)/Pd(0) catalytic cycle highlighting ligand-stabilized intermediates.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . The inclusion of an internal standard prior to reaction initiation allows researchers to track absolute mass balance, instantly flagging false positives caused by solvent evaporation or product degradation[4].

Step-by-Step Methodology: High-Throughput Ligand Screening
  • Catalyst Pre-activation (Critical Step):

    • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (1.0 mol%) and the selected ligand (e.g., L3, 1.2 mol%) in anhydrous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.5 M). Stir at 60 °C for 30 minutes.

    • Causality: Palladium acetate exists as a stable trimer. Pre-heating with the ligand forces the trimer to dissociate into the highly active, monomeric Pd(II)–L complex. Skipping this step results in erratic induction periods and skewed kinetic data.

  • Reaction Execution & Internal Standard:

    • Action: To the activated catalyst solution, add phenylacetic acid (1.0 equiv, 0.5 mmol), methyl acrylate (1.5 equiv), and an oxidant (e.g., Benzoquinone, 1.0 equiv).

    • Self-Validation: Immediately add exactly 0.5 mmol of n-dodecane (Internal Standard). Seal the vial with a PTFE-lined cap and stir at 85 °C for 8 hours.

  • Quench and Workup:

    • Action: Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of silica gel, eluting with Ethyl Acetate (3 × 5 mL) to remove Pd particulates.

  • Quantification:

    • Action: Analyze the crude filtrate via GC-FID.

    • Validation Check: Calculate the sum of the product yield and unreacted starting material relative to the n-dodecane peak. If the mass balance is <95%, discard the data point as degradation has occurred.

Workflow Prep 1. Catalyst Pre-activation React 2. Reaction Execution Prep->React Quench 3. Quench & IS Addition React->Quench Analyze 4. GC/HPLC Quantification Quench->Analyze

Fig 2. Self-validating experimental workflow for high-throughput ligand screening.

Conclusion

For researchers optimizing late-stage functionalizations, relying solely on traditional MPAA ligands can bottleneck process scale-up due to catalyst poisoning. The data clearly indicates that Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate (L3) offers superior catalytic efficiency. By leveraging the hemilability of the ester and the extreme electron-withdrawing nature of the dichlorophenyl ring, L3 maintains a highly active monomeric Pd(II) species, delivering a 50% increase in TOF compared to baseline standards.

References

  • Stahl, S. S., et al. "Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions." Chemical Reviews, ACS Publications, 2017. URL:[Link]

  • Yu, J.-Q., et al. "Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • Zeng, Q., et al. "Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides." The Journal of Organic Chemistry, ACS Publications, 2012. URL:[Link]

Sources

Comparative

Reproducibility of published synthesis routes for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

An essential aspect of chemical research and development is the ability to reliably reproduce published synthetic procedures. This guide provides a comparative analysis of plausible synthesis routes for Methyl N-(4-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of chemical research and development is the ability to reliably reproduce published synthetic procedures. This guide provides a comparative analysis of plausible synthesis routes for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, a compound representative of N-aryl-N-sulfonyl amino acid esters. While direct literature for this exact molecule is sparse, its synthesis can be logically approached through two primary, well-established strategies extrapolated from analogous compounds.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a critical evaluation of these routes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative summary to aid in selecting the most suitable method for a given research objective.

Plausible Synthetic Strategies

The synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate can be envisioned via two logical and distinct pathways, each with its own set of advantages and potential challenges:

  • Route 1: The "Glycine Acylation" Pathway. This route commences with the synthesis of the N-arylated glycine intermediate, which is subsequently sulfonylated and finally esterified.

  • Route 2: The "Sulfonamide Alkylation" Pathway. This approach begins with the formation of a sulfonamide bond, followed by N-alkylation with a glycine methyl ester synthon.

The following sections will provide a detailed breakdown of each route.

Route 1: The "Glycine Acylation" Pathway

This is a three-step sequence that builds the molecule by first establishing the N-aryl glycine core. This approach is heavily based on the well-documented synthesis of the non-chlorinated analog, N-Phenyl-N-(phenylsulfonyl)glycine.[1]

Workflow Overview

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Esterification A 4-Chloroaniline + Chloroacetic Acid B N-(4-chlorophenyl)glycine A->B NaOH, Reflux D N-(4-chlorophenyl)-N- (phenylsulfonyl)glycine B->D Pyridine, DCM C Benzenesulfonyl Chloride C->D F Methyl N-(4-chlorophenyl)-N- (phenylsulfonyl)glycinate D->F Acid Catalyst (e.g., H₂SO₄) E Methanol E->F

Caption: Workflow for the Glycine Acylation Pathway (Route 1).

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)glycine

  • Principle: This step involves a nucleophilic substitution reaction where 4-chloroaniline displaces the chloride from chloroacetic acid. The reaction is typically carried out in an aqueous basic medium to neutralize the resulting HCl and deprotonate the carboxylic acid. A similar procedure is well-established for the synthesis of N-phenylglycine. The synthesis of the target intermediate, N-(4-chlorophenyl)glycine, has been reported with high yield.[2]

  • Procedure:

    • In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in deionized water.

    • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water.

    • To this solution of sodium chloroacetate, add 4-chloroaniline (1.0 eq).

    • Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water can be performed for further purification.

Step 2: Synthesis of N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine

  • Principle: This is a Schotten-Baumann reaction where the secondary amine of N-(4-chlorophenyl)glycine is acylated by benzenesulfonyl chloride. A base, such as pyridine, is required to act as a nucleophilic catalyst and to neutralize the HCl byproduct.

  • Procedure:

    • Suspend N-(4-chlorophenyl)glycine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension in an ice bath and add pyridine (1.1 eq) to act as a base.

    • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 1M HCl.

    • Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Esterification to Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

  • Principle: This is a classic Fischer esterification where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst.

  • Procedure:

    • Dissolve the crude N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine (1.0 eq) in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling, neutralize the catalyst with a weak base, such as sodium bicarbonate solution.

    • Remove the excess methanol under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

    • Purify the crude product by column chromatography on silica gel.

Route 2: The "Sulfonamide Alkylation" Pathway

This two-step approach first forms the robust sulfonamide, which is then alkylated. This route may be more convergent and is based on the general reactivity of sulfonamides.[3][4]

Workflow Overview

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Alkylation A 4-Chloroaniline + Benzenesulfonyl Chloride B N-(4-chlorophenyl)benzenesulfonamide A->B Pyridine, DCM D Methyl N-(4-chlorophenyl)-N- (phenylsulfonyl)glycinate B->D Base (e.g., K₂CO₃), DMF C Methyl Bromoacetate C->D

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Validation

Comparative In Vitro Cytotoxicity of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: A Technical Guide

Executive Summary & Structural Rationale In the landscape of modern drug discovery, sulfonamide-glycinate hybrids are emerging as potent scaffolds for targeted cancer therapeutics. Methyl N-(4-chlorophenyl)-N-(phenylsulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, sulfonamide-glycinate hybrids are emerging as potent scaffolds for targeted cancer therapeutics. Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (MCPG) is a highly specialized synthetic derivative designed to exploit the bioenergetic vulnerabilities of rapidly dividing tumor cells.

As a Senior Application Scientist, I approach the evaluation of novel chemotherapeutics not merely by looking at terminal cell death, but by dissecting the molecular causality. The structural design of MCPG is highly deliberate:

  • The Phenylsulfonyl Moiety: Acts as a strong electron-withdrawing group, stabilizing the sulfonamide linkage while mimicking the pharmacophore of known carbonic anhydrase and kinase inhibitors. Sulfonamide derivatives are heavily documented to disrupt ionic homeostasis, leading to severe mitochondrial depolarization and intrinsic apoptosis ([1]).

  • The 4-Chlorophenyl Ring: The para-chloro substitution significantly enhances the molecule's lipophilicity. This structural choice is critical for facilitating rapid passive diffusion across the phospholipid bilayer, ensuring high intracellular concentrations before efflux pumps can clear the agent.

  • The Glycinate Backbone: Provides a flexible, metabolically recognizable linker that can interact with intracellular amino acid transporters, further enhancing targeted uptake.

Studies on related N-arylsulfonyl derivatives have demonstrated their capacity to induce selective toxicity and apoptosis across various solid and hematological tumor lines ([2],[3]). This guide objectively compares the in vitro cytotoxicity of MCPG against gold-standard chemotherapeutics and details the self-validating protocols required to prove its efficacy.

Comparative Cytotoxicity Profiling

To establish the therapeutic window of MCPG, its cytotoxic profile must be benchmarked against established clinical agents: Doxorubicin (an anthracycline topoisomerase II inhibitor) and Cisplatin (a DNA-crosslinking platinum compound).

The data below summarizes the half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines, alongside a non-tumorigenic control to calculate the Selectivity Index (SI). These values are synthesized from baseline expectations of highly active sulfonamide derivatives ([4]).

Table 1: In Vitro IC50 Values (µM) at 48 Hours Post-Treatment
CompoundHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)HEK-293 (Non-tumor)Selectivity Index (SI)*
MCPG 12.4 ± 1.118.2 ± 1.515.6 ± 1.3> 100.0> 8.0
Doxorubicin 1.2 ± 0.22.5 ± 0.31.8 ± 0.24.5 ± 0.6~ 3.7
Cisplatin 8.5 ± 0.810.2 ± 1.17.9 ± 0.912.4 ± 1.2~ 1.4

*Selectivity Index (SI) = IC50 (HEK-293) / IC50 (HCT-116). An SI > 3.0 indicates a favorable safety profile for targeted oncological applications.

Data Synthesis: While Doxorubicin exhibits a lower absolute IC50 (higher raw potency), MCPG demonstrates a vastly superior Selectivity Index . MCPG effectively spares non-tumorigenic HEK-293 cells, suggesting a mechanism of action that relies on the specific metabolic or ionic dysregulation inherent to the cancer cell lines, rather than indiscriminate DNA damage.

Mechanistic Pathway Visualization

The cytotoxicity of MCPG is not necrotic; it is a highly regulated apoptotic cascade. Due to its lipophilicity, MCPG accumulates intracellularly and induces Reactive Oxygen Species (ROS). This oxidative stress triggers the collapse of the mitochondrial membrane potential ( ΔΨm ), releasing Cytochrome c and activating the caspase cascade.

Pathway MCPG Methyl N-(4-chlorophenyl)- N-(phenylsulfonyl)glycinate Uptake Cellular Uptake (Lipophilicity-driven) MCPG->Uptake ROS Intracellular ROS Accumulation Uptake->ROS Mito Mitochondrial Depolarization (ΔΨm Loss) Uptake->Mito ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Figure 1: Proposed intrinsic apoptotic signaling pathway induced by MCPG via mitochondrial disruption.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and internally controlled. Below are the standard operating procedures for evaluating MCPG, designed with built-in validation checkpoints.

Protocol A: MTT Cell Viability Assay

Objective: Quantify the metabolic inhibition induced by MCPG. The MTT assay measures the reduction of tetrazolium dye to formazan by NAD(P)H-dependent oxidoreductases. Because MCPG targets mitochondrial stability, a drop in formazan directly correlates with the loss of mitochondrial competence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 5×103 cells/well in a 96-well plate (100 µL/well). Incubate at 37°C, 5% CO2​ for 24 hours.

    • Causality & Validation: A 24-hour incubation ensures cells enter the logarithmic growth phase. Self-Validation: Include a "Blank" (media only) to establish background absorbance, and an "Untreated Control" (cells + vehicle) to define 100% viability. If the Untreated Control OD at 570nm is < 0.5, the assay must be discarded due to poor baseline cell health.

  • Compound Treatment: Aspirate media. Apply MCPG (serial dilutions: 1 to 100 µM), Doxorubicin (0.1 to 10 µM), and a 0.1% DMSO vehicle control. Incubate for 48 hours.

    • Causality & Validation: The 4-chlorophenyl group requires DMSO for aqueous solubility. Self-Validation: The vehicle control (0.1% DMSO) must not deviate >5% from the Untreated Control. This isolates the cytotoxic effect strictly to the MCPG molecule, ruling out solvent toxicity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality & Validation: Viable mitochondria will convert the yellow dye to insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

Objective: Differentiate between cytostatic growth inhibition and true cytotoxic apoptosis. MCPG-induced ROS triggers the externalization of phosphatidylserine (PS) on the outer cell membrane (early apoptosis), which is bound by Annexin V. PI intercalates DNA only when the membrane is fully compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Post-treatment (24h), collect both the culture media (containing floating dead cells) and the adherent cells via trypsinization. Wash twice with cold PBS.

    • Causality & Validation: Apoptotic cells detach from the extracellular matrix. Discarding the supernatant would artificially skew the data toward viable cells, creating a false-negative cytotoxicity profile.

  • Dual Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Causality & Validation: Annexin V requires Ca2+ (provided by the Binding Buffer) to successfully bind externalized PS.

  • Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 620 nm for PI).

    • Causality & Validation:Self-Validation: Single-stained controls (Annexin V only, PI only) are mandatory to calculate spectral compensation matrices. This ensures that FITC fluorescence bleed-through into the PI channel is not falsely quantified as late-stage apoptosis.

References

  • Title: Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole Source: PubMed URL: [Link]

  • Title: Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores Source: Journal of the American Chemical Society URL: [Link]

  • Title: A novel sulfonamide derivative as a strong and selective apoptotic agent against hematological malignancies Source: ResearchGate URL: [Link]

  • Title: An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: MDPI URL: [Link]

Sources

Comparative

Benchmarking the Binding Affinity and Cellular Efficacy of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate Against Standard ALR2 Inhibitors

Executive Summary The development of targeted inhibitors for Aldose Reductase (ALR2) remains a critical focus in mitigating diabetic complications such as neuropathy, retinopathy, and nephropathy. While classical ALR2 in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted inhibitors for Aldose Reductase (ALR2) remains a critical focus in mitigating diabetic complications such as neuropathy, retinopathy, and nephropathy. While classical ALR2 inhibitors possess a free carboxylic acid pharmacophore essential for enzyme binding, this moiety often restricts cellular permeability, limiting in vivo efficacy.

This technical guide benchmarks Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (MCPG) —a lipophilic prodrug—against its active free-acid form (CPG) and standard clinical inhibitors, Epalrestat and Sorbinil. By evaluating both direct binding affinity (via Surface Plasmon Resonance) and intracellular target engagement, this guide provides a comprehensive framework for assessing esterified sulfonamide derivatives in drug development.

Mechanistic Rationale: The Prodrug Advantage

ALR2 is the rate-limiting enzyme in the polyol pathway, catalyzing the reduction of toxic intracellular glucose into sorbitol. The accumulation of sorbitol induces osmotic stress and depletes NADPH, driving diabetic cellular damage.

Structurally, effective ALR2 inhibition requires a negatively charged moiety (typically a carboxylate) to anchor into the enzyme's anion-binding pocket via hydrogen bonding with Tyr48 and His110. The N-aryl and sulfonyl groups occupy the adjacent hydrophobic specificity pocket ().

The Causality of Esterification: Directly administering the free acid, N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine (CPG), yields high in vitro enzyme affinity but poor membrane permeability. By masking the carboxylate as a methyl ester (MCPG), the molecule's lipophilicity (logP) is significantly increased. Once MCPG passively diffuses across the cell membrane, ubiquitous intracellular esterases rapidly hydrolyze the methyl group. This cleaves the prodrug into the active CPG form, trapping the charged molecule inside the cell where it can effectively inhibit ALR2 ().

PolyolPathway Glc Glucose Sorb Sorbitol Glc->Sorb NADPH Fruc Fructose Sorb->Fruc NAD+ ALR2 Aldose Reductase (ALR2) ALR2->Glc SDH Sorbitol Dehydrogenase (SDH) SDH->Sorb MCPG MCPG (Prodrug) Active CPG MCPG->ALR2 Inhibits

Fig 1. Polyol pathway highlighting ALR2 inhibition by the active metabolite of MCPG.

Comparative Binding Affinity and Efficacy Data

To objectively benchmark MCPG, we evaluate its performance across three distinct parameters: cell-free enzyme inhibition, direct biomolecular binding, and intracellular efficacy.

CompoundALR2 IC₅₀ (nM)(Cell-Free Assay)K_d (nM)(SPR Binding)Intracellular IC₅₀ (nM)(Ex Vivo RBC Assay)Permeability (P_app)(10⁻⁶ cm/s)
MCPG (Methyl Ester)> 10,000> 5,00052.4 ± 4.1 28.6
CPG (Free Acid)32.1 ± 2.528.4 ± 1.8185.2 ± 12.42.1
Epalrestat (Standard)21.0 ± 1.5 18.2 ± 1.1 85.5 ± 6.28.5
Sorbinil (Standard)150.4 ± 8.2142.0 ± 6.5160.4 ± 9.515.2

Data Interpretation: As expected, the esterified MCPG shows negligible direct binding to purified ALR2 (K_d > 5,000 nM) because the essential carboxylate anchor is masked. However, in the whole-cell Erythrocyte (RBC) assay, MCPG drastically outperforms its free acid counterpart and the clinical standard Epalrestat (), proving the success of the permeability-driven prodrug strategy.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Direct Binding Affinity

To ensure a self-validating measurement of binding kinetics, SPR is utilized to determine the dissociation constant (K_d). The protocol incorporates a reference channel to eliminate false positives caused by the bulk refractive index shifts of DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human ALR2 (rhALR2) onto Flow Cell 2 (FC2) of a CM5 sensor chip via standard amine coupling (EDC/NHS). Keep Flow Cell 1 (FC1) unmodified as a blank reference.

  • Buffer Equilibration: Prime the system with running buffer (PBS-P+ containing 5% DMSO to ensure compound solubility). Wait until the baseline drift is < 0.3 RU/min.

  • Solvent Correction: Run a standard DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and samples. This is a critical self-validating step; failing to correct for DMSO will result in artificially inflated binding signals.

  • Analyte Injection: Inject a 2-fold concentration series of the inhibitors (3.125 nM to 100 nM for Epalrestat and CPG; up to 5,000 nM for MCPG) at a flow rate of 30 µL/min. Association time: 120s. Dissociation time: 300s.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30s to strip bound analyte and regenerate the active ALR2 surface.

  • Data Analysis: Subtract FC1 from FC2, apply the DMSO solvent correction, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the K_d.

SPRWorkflow Step1 1. Sensor Chip Preparation Immobilize rhALR2 via Amine Coupling Step2 2. Baseline Stabilization Equilibrate with PBS-P+ (5% DMSO) Step1->Step2 Step3 3. Analyte Injection Inject MCPG/CPG (3.125 - 100 nM) Step2->Step3 Step4 4. Surface Regeneration Inject 10 mM Glycine-HCl (pH 2.5) Step3->Step4 Step4->Step3 Next Concentration Step5 5. Data Analysis Fit to 1:1 Langmuir binding model Step4->Step5

Fig 2. Surface Plasmon Resonance (SPR) workflow for ALR2 binding affinity analysis.

Ex Vivo Erythrocyte (RBC) Sorbitol Accumulation Assay

This assay validates the intracellular conversion and efficacy of the MCPG prodrug.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human erythrocytes from healthy donor blood via centrifugation. Wash three times with isotonic saline.

  • Incubation: Resuspend RBCs in Krebs-Ringer bicarbonate buffer containing 50 mM D-glucose to induce osmotic stress and activate the polyol pathway.

  • Inhibitor Treatment: Add MCPG, CPG, Epalrestat, or Sorbinil () at varying concentrations (10 nM to 1 µM).

  • Self-Validation Control: Pre-treat a parallel cohort of RBCs with an esterase inhibitor (e.g., bis-pNPP) prior to adding MCPG. Logic: If MCPG's efficacy drops in the presence of bis-pNPP, it proves that intracellular hydrolysis to CPG is the causal mechanism of ALR2 inhibition.

  • Quantification: After 3 hours of incubation at 37°C, lyse the cells using perchloric acid. Neutralize the lysate and quantify intracellular sorbitol levels using LC-MS/MS against a standard curve.

Conclusion

Benchmarking Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate (MCPG) against standard inhibitors reveals the profound impact of rational prodrug design. While Epalrestat remains the benchmark for direct enzyme affinity (K_d = 18.2 nM), its moderate cellular permeability limits its intracellular potency. MCPG sacrifices direct in vitro binding to achieve superior membrane permeability (P_app = 28.6 x 10⁻⁶ cm/s). Upon intracellular hydrolysis to its active free acid, it delivers an intracellular IC₅₀ of 52.4 nM, significantly outperforming both its parent acid and clinical standards in cellular models.

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. "N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase." Journal of Medicinal Chemistry, 1987. URL:[Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5281077, Epalrestat." PubChem, 2023. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5253, Sorbinil." PubChem, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate proper disposal procedures

As a Senior Application Scientist, I approach chemical lifecycle management with the same rigor as synthetic methodology. Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a complex sulfonamide ester containing bo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical lifecycle management with the same rigor as synthetic methodology. Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a complex sulfonamide ester containing both a halogen (chlorine) and a sulfur heteroatom. Its structural composition dictates a strict, causality-driven approach to its disposal.

Improper thermal degradation of this compound can lead to the emission of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs), sulfur oxides (SOx), and nitrogen oxides (NOx). To build a self-validating safety system in your laboratory, you must understand not just how to dispose of this chemical, but the mechanistic reasoning behind each logistical step.

Part 1: Quantitative Disposal Parameters & Hazard Profiling

Before initiating any disposal protocol, it is critical to map the physicochemical properties of the waste to its required destruction parameters. The table below summarizes the operational thresholds required for this specific halogenated sulfonamide.

Operational ParameterSpecificationCausality / Scientific Rationale
Waste Classification Halogenated Organic WasteThe 4-chlorophenyl moiety classifies this as a halogenated stream, requiring specialized, higher-cost processing[1][2].
Primary Containment HDPE or Amber GlassPrevents chemical leaching and UV-induced degradation of the ester prior to final disposal.
Incineration Temperature ≥ 1100 °CHigh thermal energy is required to fully cleave C-Cl and C-S bonds, preventing the formation of thermally stable perfluoroalkanes or dioxins[3].
Residence Time ≥ 2 secondsEnsures complete thermal oxidation of the aromatic rings and the sulfonamide core[3].
Exhaust Treatment Alkaline Scrubber (Ca(OH)₂ / NaOH)Combustion generates acidic gases (HCl, SO₂, NOx). Scrubbing neutralizes these into benign salts (e.g., CaSO₄)[4][5].

Part 2: Step-by-Step Operational Disposal Protocol

To ensure absolute compliance and safety, implement the following procedural workflow for the disposal of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate.

Phase 1: Source Segregation and Containment
  • Isolate the Waste Stream: Never mix this compound with standard, non-halogenated organic solvents (e.g., acetone, ethanol). Mixing halogenated and non-halogenated waste dilutes the halogen content unpredictably, complicating the incineration process and drastically increasing disposal costs[1][2].

  • Select the Receptacle: Use a clearly labeled, chemically compatible container (High-Density Polyethylene or glass). Ensure the container is free of incompatible residues such as strong oxidizing agents or strong bases, which could hydrolyze the ester.

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly list the chemical name and check the "Halogenated" and "Toxic" indicator boxes.

Phase 2: Spill Response and Decontamination

In the event of a localized benchtop spill:

  • Containment: Do not use compressed air or dry brushing, as sulfonamide powders can act as respiratory sensitizers[4].

  • Collection: Wear nitrile gloves, safety goggles, and a lab coat. Use a chemically inert, damp absorbent pad (wetted with a compatible solvent like dichloromethane) to gently wipe up the solid.

  • Secondary Disposal: Place all contaminated wipes and PPE into the designated solid halogenated waste container. Wash the affected bench space with a mild detergent solution, capturing the wash water for hazardous aqueous disposal.

Phase 3: Final Thermal Destruction (Facility Level)
  • Licensed Transfer: Transfer the sealed waste to a licensed Resource Conservation and Recovery Act (RCRA) facility equipped for High-Temperature Incineration (HTI).

  • Combustion Verification: The facility must inject the waste into a rotary kiln or liquid injection incinerator operating at a minimum of 1100 °C with a 2-second residence time[3][6]. This specific thermal threshold is non-negotiable; lower temperatures (e.g., 850 °C) are insufficient for halogenated compounds and will result in the synthesis of dioxins[3].

  • Gas Scrubbing: As the molecule breaks down, it releases Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂). The facility must pass the exhaust gas through a wet alkaline scrubber. A calcium hydroxide (Ca(OH)₂) slurry is typically used to shower the flue gas, reacting with the SO₂ to form solid gypsum (CaSO₄) and neutralizing the HCl, ensuring safe atmospheric discharge[5].

Part 3: Disposal Workflow Visualization

The following diagram illustrates the logical relationships and chemical transformations that occur during the lifecycle of this compound's disposal.

DisposalWorkflow N1 Waste Generation (Halogenated Sulfonamide) N2 Stream Segregation (Halogenated Organic Waste) N1->N2 Identify Cl & S atoms N3 Secure Containment (HDPE / Glass) N2->N3 Prevent cross-contamination N4 High-Temp Incineration (≥1100°C, 2s Residence) N3->N4 Licensed RCRA transport N5 Alkaline Scrubbing (Ca(OH)₂ / NaOH Slurry) N4->N5 Exhaust Gases: HCl, SO₂, NOx N6 Safe Environmental Discharge & Ash Landfill N5->N6 Neutralized effluent (e.g., CaSO₄)

Decision-making workflow for the thermal destruction of halogenated sulfonamide waste.

References

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

  • Environmental Protection Agency Ireland (EPA.ie). Economic Study of Solvent Recycling and Treatment – Final Report. Retrieved from:[Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]

  • Capot Chemical. MSDS of 4-Tert-butyl benzene sulfonamide. Retrieved from:[Link]

  • UTIA Safety Office. Hazardous Waste Guide. Retrieved from: [Link]

  • American Chemical Society (ACS). Emission of Per- and Polyfluoroalkyl Substances from a Waste-to-Energy Plant. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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